3-Epichromolaenide
Description
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11-/t17-,18-,19-,20-/m1/s1 |
InChI Key |
FOCCASNSHDSZLN-OHRIODEJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of 3-Epichromolaenide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 3-Epichromolaenide, a sesquiterpenoid natural product. This document collates available data on its chemical identifiers and outlines the general experimental workflows for the isolation and structural elucidation of similar compounds, in the absence of a dedicated primary literature source for this compound itself. The guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. It is isolated from the plant species Chromolaena glaberrima.[1] The compound is also known by its synonym, 3-Epihiyodorilactone B.[1]
The chemical properties of this compound are summarized in the table below. This information is critical for its identification, characterization, and potential synthesis.
| Identifier | Value | Source |
| Molecular Formula | C₂₂H₂₈O₇ | [1] |
| Molecular Weight | 404.45 g/mol | [1] |
| IUPAC Name | (3aR,4S,9S,11aR)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl (Z)-2-methyl-4-oxobut-2-enoate | [1] |
| InChI Key | FOCCASNSHDSZLN-XSHHNOJZSA-N | [1] |
| SMILES String | CC1=CC--INVALID-LINK--C(=O)O2)C[C@H]1OC(=O)C(C)=CO">C@HOC(=O)C | N/A |
Note: The SMILES string provided is a representation of the molecule's connectivity and stereochemistry. A visual representation is crucial for a complete understanding of its three-dimensional structure.
Experimental Protocols: A Generalized Approach
Isolation of Sesquiterpenoid Lactones from Chromolaena species
-
Extraction: Dried and powdered aerial parts of Chromolaena glaberrima are subjected to solvent extraction, typically using a solvent of medium polarity such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. This process is designed to efficiently extract a broad range of secondary metabolites, including sesquiterpenoid lactones.
-
Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Sesquiterpenoid lactones are often found in the ethyl acetate fraction.
-
Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography (CC): Silica gel column chromatography is a standard method for the initial separation of compounds. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is employed. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Structural Elucidation
The definitive structure of an isolated natural product is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for elucidating the complete chemical structure, including the connectivity of atoms and their stereochemical arrangement.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule and their chemical environment.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
-
Visualization of the Structural Elucidation Workflow
The logical flow of isolating and identifying a novel natural product like this compound can be represented as follows:
Caption: Workflow for the isolation and structural elucidation of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activities and associated signaling pathways of this compound. However, the broader class of sesquiterpenoid lactones, to which it belongs, is well-documented to exhibit a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities. The biological activity of these compounds is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with biological nucleophiles such as cysteine residues in proteins.
Further research is warranted to investigate the specific biological profile of this compound and to elucidate its mechanism of action at the molecular level. Such studies would be instrumental in determining its potential as a lead compound for drug development.
Conclusion
This compound is a sesquiterpenoid lactone with a defined chemical structure and properties. While detailed experimental and biological data remain to be published, this guide provides a foundational understanding of the compound based on available information and established methodologies for natural product research. The structural features of this compound suggest that it may possess interesting biological activities, making it a compelling target for future investigation in the fields of medicinal chemistry and pharmacology. Researchers are encouraged to pursue the isolation and biological evaluation of this and related compounds from Chromolaena glaberrima to unlock their therapeutic potential.
References
An In-depth Technical Guide to 3-Epichromolaenide: Physicochemical Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epichromolaenide, a sesquiterpene lactone isolated from the plant Chromolaena glaberrima, presents a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It further delves into its potential biological activities, drawing from the broader understanding of sesquiterpene lactones, and outlines detailed experimental protocols relevant to its study. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a natural compound classified as a sesquiterpenoid.[1] Its fundamental properties are summarized in the table below. While specific experimental data for melting point, boiling point, and solubility are not widely published, its nature as a powder suggests a solid state at room temperature.[1] Further experimental determination of these properties is warranted for a more complete physicochemical profile.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₇ | [1] |
| Molecular Weight | 404.459 g/mol | [1] |
| Appearance | Powder | [1] |
| Source Organism | Chromolaena glaberrima | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of protons in the molecule. Key signals would likely include those for methyl groups (singlets or doublets), methylene (B1212753) protons, and methine protons, including those on stereocenters. The presence of ester and hydroxyl groups would also give rise to characteristic chemical shifts.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms. Characteristic signals would be expected for carbonyl carbons of the lactone and acetate (B1210297) groups, olefinic carbons, carbons bearing hydroxyl and ether linkages, and aliphatic carbons of the terpene skeleton.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would likely include:
-
O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.
-
C=O stretching: Strong absorptions around 1770-1750 cm⁻¹ for the γ-lactone and around 1740-1720 cm⁻¹ for the ester carbonyl group.
-
C-O stretching: Bands in the 1300-1000 cm⁻¹ region.
-
C-H stretching: Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the exact mass of the molecule and to gain structural information through fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z 404.459. Fragmentation would likely involve the loss of the acetate group, water, and other small neutral molecules.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of sesquiterpene lactones, to which it belongs, is known for a wide range of biological activities, most notably cytotoxic and anti-inflammatory effects.
Cytotoxicity
Many sesquiterpene lactones exhibit potent cytotoxic activity against various cancer cell lines. This activity is often attributed to the presence of an α,β-unsaturated carbonyl group in the lactone ring, which can act as a Michael acceptor and alkylate biological macromolecules, including proteins and DNA. It is plausible that this compound possesses similar cytotoxic properties.
Potential Signaling Pathways
The cytotoxic and anti-inflammatory effects of sesquiterpene lactones are often mediated through the modulation of key signaling pathways. A potential pathway that could be affected by this compound is the NF-κB signaling pathway .
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments that would be essential for the comprehensive study of this compound.
Isolation and Purification of this compound
The following workflow outlines the general procedure for isolating this compound from its natural source, Chromolaena glaberrima.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered aerial parts of Chromolaena glaberrima are macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours).
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing sesquiterpene lactones is typically found in the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
-
Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Final Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound represents a promising natural product with potential for further scientific investigation. This guide has synthesized the available physicochemical data and provided a framework for exploring its biological activities based on the established properties of related sesquiterpene lactones. The detailed experimental protocols offer a starting point for researchers to further elucidate the therapeutic potential of this compound. Future research should focus on obtaining comprehensive spectral data, determining its precise biological targets, and elucidating its mechanism of action in relevant disease models.
References
Potential Biological Activity of 3-Epichromolaenide: An In-depth Technical Guide
Disclaimer: As of December 2025, specific peer-reviewed studies detailing the biological activity of 3-Epichromolaenide are not available in the public domain. This technical guide, therefore, summarizes the known biological activities of structurally related sesquiterpenoid lactones isolated from the Chromolaena genus and the broader Asteraceae family. The information presented herein is intended to provide a foundational understanding of the potential therapeutic activities of this class of compounds for researchers, scientists, and drug development professionals.
Introduction to this compound and Sesquiterpenoid Lactones
This compound is a sesquiterpenoid lactone, a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. These compounds are abundant in plants of the Asteraceae family, to which the Chromolaena genus belongs. Sesquiterpenoid lactones are known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The biological effects of many sesquiterpenoid lactones are attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles such as sulfhydryl groups in amino acids like cysteine, thereby modulating the function of various proteins and signaling pathways.[4][5]
Potential Anticancer Activity
Sesquiterpenoid lactones have been extensively studied for their cytotoxic and anticancer properties.[3][5][6][7] Their mechanisms of action are often multifactorial, involving the induction of oxidative stress, apoptosis, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[3][5]
Molecular Mechanisms of Anticancer Activity
The anticancer effects of sesquiterpenoid lactones are primarily mediated through the modulation of critical signaling pathways, including NF-κB, MAPK, and STAT3.[5][6]
-
Inhibition of NF-κB Signaling: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Many sesquiterpenoid lactones inhibit the NF-κB pathway, leading to the downregulation of anti-apoptotic proteins and the sensitization of cancer cells to apoptosis.[5][8]
-
Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell growth and survival. Sesquiterpenoid lactones have been shown to modulate the MAPK pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[5]
-
Induction of Oxidative Stress: Sesquiterpenoid lactones can disrupt the cellular redox balance in cancer cells, leading to an increase in reactive oxygen species (ROS).[3] This elevated oxidative stress can trigger apoptosis through the mitochondrial-dependent pathway.[3] Cancer cells often have higher levels of reduced glutathione (B108866) (GSH) to counteract oxidative stress; sesquiterpenoid lactones can deplete intracellular GSH, further enhancing their pro-apoptotic effects.[3]
Quantitative Data on Anticancer Activity of Related Sesquiterpenoid Lactones
While specific data for this compound is unavailable, the following table summarizes the cytotoxic activity of other sesquiterpenoid lactones against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Alantolactone | Triple-negative breast cancer (MDA-MB-231) | Not specified as IC50, but showed growth-inhibitory properties | [6] |
| Isoalantolactone | Hepatocellular carcinoma, Colorectal cancer, Pancreatic cancer | Not specified as IC50, but showed significant inhibitory effects | [6] |
| Costunolide | Colorectal cancer, Gastric cancer, Skin cancer | Not specified as IC50, but induced apoptosis | [6] |
Representative Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a sesquiterpenoid lactone) and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Caption: Anticancer mechanisms of sesquiterpenoid lactones.
Potential Anti-inflammatory Activity
Extracts from Chromolaena odorata have been traditionally used for their anti-inflammatory properties.[9] The anti-inflammatory effects of sesquiterpenoid lactones are well-documented and are largely attributed to their ability to inhibit key inflammatory mediators and signaling pathways.[10][11][12][13]
Molecular Mechanisms of Anti-inflammatory Activity
The primary mechanism of the anti-inflammatory action of sesquiterpenoid lactones involves the inhibition of the NF-κB signaling pathway.[9][11]
-
NF-κB Inhibition: In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as enzymes like iNOS and COX-2.[13] Sesquiterpenoid lactones can inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[9][13]
-
MAPK and STAT Inhibition: Some sesquiterpenoid lactones also inhibit the activation of MAPK and STAT signaling pathways, which are also involved in the inflammatory response.[11]
Quantitative Data on Anti-inflammatory Activity of Chromolaena odorata Extracts
The following table summarizes the anti-inflammatory effects of aqueous extracts of Chromolaena odorata.
| Experimental Model | Extract Dose | Inhibition of Edema | Reference |
| Carrageenan-induced paw edema (rat) | 400 mg/kg | Significant inhibition at 2-3 hours | |
| Carrageenan-induced paw edema (rat) | 800 mg/kg | Significant inhibition at 2-3 hours | |
| Formaldehyde-induced paw edema (rat) | 400 mg/kg | 56.98% at 24 hours | |
| Formaldehyde-induced paw edema (rat) | 800 mg/kg | 81.75% at 24 hours |
Representative Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., an extract or isolated sesquiterpenoid lactone) is administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Anti-inflammatory mechanisms of sesquiterpenoid lactones.
Potential Antimicrobial Activity
Extracts of Chromolaena odorata and various sesquiterpenoid lactones have demonstrated activity against a range of bacteria and fungi.[14][15][16]
Molecular Mechanisms of Antimicrobial Activity
The antimicrobial action of sesquiterpenoid lactones is often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilic nature of these compounds allows them to penetrate the microbial cell wall and membrane.[2][15] The α-methylene-γ-lactone moiety can react with microbial enzymes and other proteins, leading to the inhibition of microbial growth.[15]
Quantitative Data on Antimicrobial Activity of Chromolaena odorata Extracts and Related Sesquiterpenoid Lactones
The following table presents the minimum inhibitory concentration (MIC) values for Chromolaena odorata extracts and isolated sesquiterpenoid lactones against various microorganisms.
| Extract/Compound | Microorganism | MIC (mg/mL or µg/mL) | Reference |
| Ethanolic leaf extract of C. odorata | Staphylococcus aureus TISTR 1466 | 0.81 mg/mL | [14] |
| Methanolic leaf extract of C. odorata | Staphylococcus aureus TISTR 1466 | 1.62 mg/mL | [14] |
| Hexane leaf extract of C. odorata | Staphylococcus aureus TISTR 1466 | 1.62 mg/mL | [14] |
| Methanolic leaf extract of C. odorata | Streptococcus pyogenes ATCC 19615 | 1.62 mg/mL | [14] |
| Hexane leaf extract of C. odorata | Streptococcus pyogenes ATCC 19615 | 1.62 mg/mL | [14] |
| Costunolide | Trichophyton rubrum | 31.25 µg/mL | [15] |
| Costunolide | Trichophyton mentagrophytes | 62.5 µg/mL | [15] |
| Costunolide | Epidermophyton floccosum | 125 µg/mL | [15] |
Representative Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on related sesquiterpenoid lactones from the Chromolaena genus and the broader Asteraceae family strongly suggests its potential as a bioactive compound. The characteristic α-methylene-γ-lactone moiety present in many of these molecules is a key driver of their anticancer, anti-inflammatory, and antimicrobial properties. Further research is warranted to isolate and characterize this compound and to specifically evaluate its pharmacological activities and mechanisms of action. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.
References
- 1. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer potential of sesquiterpene lactones: bioactivity and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijpsm.com [ijpsm.com]
- 10. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Chromolaena odorata Extracts against Bacterial Human Skin Infections | Hanphanphoom | Modern Applied Science | CCSE [ccsenet.org]
- 15. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Sesquiterpene Lactones from Chromolaena: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The genus Chromolaena, a member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites, among which sesquiterpene lactones (SLs) stand out for their diverse and potent pharmacological activities.[1][2] Traditionally used in ethnomedicine for treating a variety of ailments including wounds, skin infections, and malaria, species like Chromolaena odorata are now under the scientific lens for their potential in modern drug development.[2][3] This technical guide provides an in-depth literature review of the sesquiterpene lactones isolated from Chromolaena, focusing on their chemical diversity, isolation methodologies, and mechanisms of action, with a particular emphasis on their potential as anticancer and anti-inflammatory agents.
Chemical Diversity of Sesquiterpene Lactones in Chromolaena
Phytochemical investigations of the Chromolaena genus have led to the identification of a variety of sesquiterpenoids, alongside other classes of compounds such as flavonoids, alkaloids, and triterpenoids.[1][4][5] While a comprehensive, quantitative analysis of all sesquiterpene lactones across the entire genus is not yet complete, several specific compounds have been isolated and characterized, primarily from the widely studied Chromolaena odorata.
One of the notable sesquiterpenes identified in the essential oil of C. odorata is caryophyllene oxide .[6] This compound has demonstrated significant sedative activity in animal models.[6] Furthermore, phytochemical screening of Nigerian C. odorata leaf extracts revealed that sesquiterpenes are the major bioactive constituents.[1] A novel cadinene-sesquiterpene, chromolaevigone glucoside , has been isolated from the aerial parts of Chromolaena laevigata.[5]
The table below summarizes the identified sesquiterpenes from Chromolaena species found in the reviewed literature. The lack of extensive quantitative data highlights a significant gap in the current research and an opportunity for future phytochemical studies.
| Compound Name | Sesquiterpene Type | Chromolaena Species | Plant Part | Reported Yield/Concentration | Key Bioactivity | Reference |
| Caryophyllene oxide | Sesquiterpene | C. odorata | Leaves (Essential Oil) | 43.75% of essential oil | Sedative | [6] |
| Chromolaevigone glucoside | Cadinene-sesquiterpene | C. laevigata | Aerial parts | Not specified | Not specified | [5] |
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of sesquiterpene lactones from Chromolaena species generally follow established protocols for natural product chemistry. These methodologies involve extraction, fractionation, and purification, followed by spectroscopic analysis for structure determination.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and identification of sesquiterpene lactones from Chromolaena plant material.
Detailed Methodologies
1. Plant Material Collection and Preparation:
-
Plant parts (e.g., leaves, aerial parts) are collected and authenticated.
-
The material is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction, typically through maceration or Soxhlet extraction.
-
Common solvents used include methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol.[1] The choice of solvent is critical and depends on the polarity of the target compounds.
3. Fractionation:
-
The crude extract is concentrated under reduced pressure (e.g., using a rotary evaporator).
-
The concentrated extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). This step separates compounds based on their differential solubility.
4. Purification:
-
The fractions enriched with sesquiterpene lactones (often the chloroform or ethyl acetate fractions) are further purified using various chromatographic techniques.
-
Column Chromatography (CC): This is a primary purification step, often using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.
-
Preparative Thin-Layer Chromatography (Prep-TLC): Used for the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of compounds.
5. Structure Elucidation:
-
The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., lactone carbonyl group).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
-
Biological Activities and Signaling Pathways
Sesquiterpene lactones from various members of the Asteraceae family are well-known for their potent cytotoxic and anti-inflammatory properties. While research specifically on SLs from Chromolaena is still emerging, the general mechanisms of action for this class of compounds are well-documented and are likely applicable to those found in Chromolaena.
Anticancer Activity
The anticancer effects of many sesquiterpene lactones are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis. These effects are often mediated through the modulation of key signaling pathways.
A common mechanism of action for sesquiterpene lactones is the alkylation of nucleophilic groups in biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins. This is facilitated by the presence of an α-methylene-γ-lactone moiety, which acts as a Michael acceptor. This reactivity allows SLs to interact with and inhibit the function of key proteins in cancer-related signaling pathways.
The diagram below illustrates some of the key signaling pathways generally targeted by cytotoxic sesquiterpene lactones.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones are also largely attributed to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, SLs can effectively suppress the inflammatory response.
Conclusion and Future Directions
The genus Chromolaena represents a promising source of novel sesquiterpene lactones with significant therapeutic potential. While preliminary studies have identified some bioactive compounds, the full chemical diversity of this genus remains largely unexplored. Future research should focus on:
-
Comprehensive Phytochemical Profiling: Systematic investigation of various Chromolaena species to isolate and identify novel sesquiterpene lactones.
-
Quantitative Analysis: Determining the yields of these compounds from different plant parts and geographical locations to identify high-yielding sources.
-
Detailed Pharmacological Studies: Elucidating the specific molecular targets and signaling pathways of Chromolaena-derived sesquiterpene lactones.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of these compounds in preclinical animal models.
A deeper understanding of the sesquiterpene lactones from Chromolaena will undoubtedly pave the way for the development of new and effective drugs for the treatment of cancer, inflammatory diseases, and other health conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. lib.tkmcas.ac.in:8080 [lib.tkmcas.ac.in:8080]
- 3. Phytochemistry, Biological, and Toxicity Study on Aqueous and Methanol Extracts of Chromolaena odorata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Essential Oil from the Leaves of Chromolaena odorata, and Sesquiterpene Caryophyllene Oxide Induce Sedative Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Chromolaena glaberrima: A Technical Guide to Novel Compound Discovery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification of Novel Bioactive Compounds from Chromolaena glaberrima
This technical guide addresses the burgeoning interest in the therapeutic potential of plant-derived compounds, with a specific focus on the under-researched plant species, Chromolaena glaberrima. While direct research on C. glaberrima is nascent, this document leverages the extensive body of knowledge available for its close relative, Chromolaena odorata, to provide a foundational framework for future investigation. This guide offers detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in the systematic discovery and characterization of novel compounds from the Chromolaena genus.
Introduction: The Untapped Potential of Chromolaena glaberrima
Chromolaena glaberrima, a shrub native to Mexico and Central America, belongs to the Asteraceae family.[1][2] While ethnopharmacological information on this specific species is limited, the genus Chromolaena has a rich history in traditional medicine for treating a variety of ailments, including malaria, inflammation, and skin infections.[3] The well-documented pharmacological activities of the Chromolaena genus, such as antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, underscore the potential for discovering novel therapeutic agents within C. glaberrima.[3] Due to the limited specific research on C. glaberrima, this guide will heavily reference the extensive studies conducted on Chromolaena odorata to provide robust and detailed methodologies for researchers.
Phytochemical Landscape of the Chromolaena Genus
Over 190 phytochemicals have been isolated and identified from 27 species of the Chromolaena genus, encompassing a wide range of chemical classes.[3] These include flavonoids, alkaloids, triterpenoids, diterpenoids, sesquiterpenoids, steroids, fatty acids, and coumarins.[3] The leaves, in particular, are a rich source of flavonoids and essential oils.
Table 1: Major Classes of Phytochemicals Identified in Chromolaena odorata
| Phytochemical Class | Examples of Identified Compounds | Reported Biological Activities |
| Flavonoids | Quercetin, Kaempferol, Naringenin, Isosakuranetin, Odoratin | Antioxidant, Anti-inflammatory, Anticancer, Antidiabetic[4][5] |
| Alkaloids | Present in methanolic extracts | Antimicrobial, Anti-inflammatory[5][6] |
| Terpenoids | Germacrene D, α-Pinene, β-Caryophyllene, Lupeol, Betulinic acid | Insecticidal, Antimicrobial, Anticancer[7] |
| Phenolic Compounds | Caffeic acid, Ferulic acid, Protocatechuic acid | Antioxidant, Antimicrobial[8] |
| Saponins | Present in aqueous extracts | Cholesterol-lowering properties[9] |
| Steroids | Stigmasterol, β-Sitosterol | Anti-inflammatory |
Experimental Protocols for Compound Discovery
The following sections detail the standard methodologies for the extraction, isolation, and characterization of novel compounds from Chromolaena species, based on established protocols for C. odorata.
Plant Material Collection and Preparation
Fresh plant material (leaves, stems, roots) of Chromolaena glaberrima should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference. The plant material is then washed, shade-dried at room temperature, and pulverized into a coarse powder.
Extraction of Bioactive Compounds
The powdered plant material is subjected to extraction using solvents of varying polarity to ensure a broad range of compounds are extracted.
Protocol: Maceration Extraction
-
Weigh 500 g of the powdered plant material.
-
Macerate the powder in 2.5 L of methanol (B129727) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Repeat the process with solvents of different polarities, such as hexane (B92381), ethyl acetate, and water, to obtain a range of crude extracts.
Fractionation and Isolation of Compounds
The crude extracts are subjected to chromatographic techniques to separate them into fractions and isolate pure compounds.
Protocol: Column Chromatography
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a mobile phase of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate, followed by methanol.
-
Collect the eluates in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles and concentrate them.
-
Subject the combined fractions to further purification using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information about the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often useful for conjugated systems.
Quantitative Data and Biological Activities
The crude extracts and isolated compounds should be screened for various biological activities. The following table summarizes some of the reported quantitative data for Chromolaena odorata.
Table 2: Reported Biological Activities of Chromolaena odorata Extracts and Compounds
| Extract/Compound | Biological Activity | Assay | Result (e.g., IC50, MIC) | Reference |
| Methanol Leaf Extract | Antioxidant | DPPH radical scavenging | IC50: 32.81 ± 5.26 µg/mL | [5] |
| Methanol Flower Extract | α-glucosidase inhibitory | α-glucosidase inhibition | IC50: 227.63 ± 11.38 µg/mL | [5] |
| Ethanolic Leaf Extract | Antibacterial (S. aureus) | Minimum Inhibitory Concentration (MIC) | 0.81 mg/mL | [10][11] |
| Chloroform (B151607) Extract of Vernonia glaberrima | Cytotoxic (MCF7 breast cancer cells) | Neutral red cytotoxicity assay | IC50: 14.02 ± 0.03 µg/mL | [7][12] |
| Lupeol (isolated from V. glaberrima) | Anticancer | [7] | ||
| Betulinic acid (isolated from V. glaberrima) | Anticancer | [7] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of bioactive compounds is crucial for drug development. While specific pathways for compounds from C. glaberrima are yet to be elucidated, studies on related species and their constituents provide insights into potential targets. For instance, flavonoids are known to modulate inflammatory pathways.
Conclusion and Future Directions
While this guide provides a comprehensive framework for the identification of novel compounds from Chromolaena glaberrima, it is evident that dedicated research on this particular species is urgently needed. The extensive phytochemical and pharmacological data available for Chromolaena odorata strongly suggest that C. glaberrima is a promising source of novel bioactive molecules. Future research should focus on the systematic phytochemical analysis of C. glaberrima, followed by robust screening for a wide range of biological activities. Elucidating the mechanisms of action of any identified active compounds will be a critical step towards their development as future therapeutic agents. This technical guide serves as a foundational resource to stimulate and guide these much-needed research endeavors.
References
- 1. Chromolaena glaberrima (DC.) R.M.King & H.Rob. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 2. gbif.org [gbif.org]
- 3. duocphamtim.vn [duocphamtim.vn]
- 4. duocphamtim.vn [duocphamtim.vn]
- 5. Phytochemistry, Biological, and Toxicity Study on Aqueous and Methanol Extracts of Chromolaena odorata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Constituent of Devil Weed (Chromolaena odorata), Concurrent with Its Antioxidant, α-Glucosidase Inhibitory, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial Activity of Chromolaena odorata Extracts against Bacterial Human Skin Infections | Hanphanphoom | Modern Applied Science | CCSE [ccsenet.org]
- 12. In-vitro cytotoxicity effects and bioactive constituents of chloroform extract of <i>Vernonia glaberrima</i> Welw. ex O. Hoffm (Asteraceae) | Nigerian Journal of Basic and Applied Sciences [ajol.info]
Methodological & Application
Application Notes and Protocols for the Extraction of 3-Epichromolaenide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the extraction of 3-Epichromolaenide, a sesquiterpene lactone with potential therapeutic applications. The protocols detailed below are based on established methodologies for the isolation of natural products from plant sources, specifically tailored for the efficient extraction and purification of this compound from Chromolaena species.
Introduction
This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Chromolaena genus, such as Chromolaena glaberrima. Sesquiterpene lactones are a class of secondary metabolites known for their diverse biological activities, making them promising candidates for drug discovery and development. The effective isolation and purification of this compound are crucial first steps for its further pharmacological evaluation. This document outlines the recommended procedures for its extraction, purification, and characterization.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for selecting the appropriate extraction solvents and chromatographic conditions.
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₇ |
| Molecular Weight | 404.45 g/mol |
| General Solubility | Soluble in moderately polar organic solvents such as methanol (B129727), ethanol, ethyl acetate (B1210297), and chloroform (B151607). Limited solubility in non-polar solvents like hexane (B92381) and water. |
Extraction Protocols
The following protocols describe the extraction of this compound from dried and powdered plant material of Chromolaena species.
Preliminary Extraction: Maceration and Soxhlet
These conventional methods are suitable for initial, large-scale extraction.
3.1.1. Maceration Protocol
-
Preparation: Weigh 500 g of dried, powdered leaves of the Chromolaena plant material.
-
Extraction: Place the powder in a large glass container and add 2.5 L of methanol.
-
Incubation: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
3.1.2. Soxhlet Extraction Protocol
-
Preparation: Place 100 g of the dried, powdered plant material into a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a 1 L round-bottom flask containing 500 mL of methanol.
-
Extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 24 hours.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the methanolic extract using a rotary evaporator to obtain the crude extract.
Modern Extraction Techniques (Alternative Methods)
For improved efficiency and reduced solvent consumption, modern techniques can be employed.
3.2.1. Ultrasound-Assisted Extraction (UAE)
-
Preparation: Suspend 50 g of the powdered plant material in 500 mL of methanol in a flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz for 60 minutes at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate it as described in the maceration protocol.
3.2.2. Microwave-Assisted Extraction (MAE)
-
Preparation: Mix 30 g of the powdered plant material with 300 mL of methanol in a microwave-safe extraction vessel.
-
Extraction: Place the vessel in a microwave extractor and apply a power of 400 W for 15 minutes.
-
Filtration and Concentration: After cooling, filter the extract and concentrate it using a rotary evaporator.
Purification Protocol
The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step chromatographic approach is necessary for the isolation of pure this compound.
Liquid-Liquid Partitioning
-
Suspension: Suspend the crude methanol extract in 500 mL of distilled water.
-
Partitioning: Transfer the suspension to a separatory funnel and partition successively with an equal volume of n-hexane, followed by chloroform, and then ethyl acetate.
-
Fraction Collection: Collect each solvent fraction separately. Based on the polarity of sesquiterpene lactones, the chloroform and ethyl acetate fractions are expected to contain this compound.
-
Concentration: Concentrate each fraction to dryness using a rotary evaporator.
Column Chromatography
-
Stationary Phase: Pack a glass column (5 cm diameter, 60 cm length) with silica (B1680970) gel (60-120 mesh) slurried in n-hexane.
-
Sample Loading: Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it using an n-hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase. Visualize the spots under UV light (254 nm) and/or by spraying with an appropriate staining reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Pooling: Combine the fractions that show a similar TLC profile corresponding to the spot of interest.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity, preparative HPLC is recommended.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly used. The exact gradient should be optimized based on analytical HPLC analysis of the semi-purified fraction.
-
Injection: Dissolve the semi-purified fraction from column chromatography in a small volume of the mobile phase and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Purity Check: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the solvent from the pure fraction by lyophilization or rotary evaporation to obtain pure this compound.
Characterization
The identity and structure of the isolated this compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the complete structure.
Quantitative Data Summary
While specific quantitative data for this compound extraction is not extensively reported in the literature, the following table provides a general expectation for the extraction of sesquiterpene lactones from plant materials. Researchers should aim to quantify their yields at each step to optimize the process.
| Extraction/Purification Step | Parameter | Expected Range |
| Initial Extraction (Methanol) | Crude Extract Yield (% of dry plant weight) | 5 - 15% |
| Liquid-Liquid Partitioning | Chloroform/Ethyl Acetate Fraction Yield (% of crude extract) | 10 - 30% |
| Column Chromatography | Semi-pure Fraction Yield (% of partitioned fraction) | 1 - 5% |
| Preparative HPLC | Pure Compound Yield (% of semi-pure fraction) | 20 - 50% |
| Final Product | Purity (by HPLC) | >95% |
Experimental Workflows
Diagram 1: General Extraction and Purification Workflow for this compound
Caption: Workflow for this compound extraction.
Diagram 2: Logic of Solvent Selection for Extraction and Partitioning
Caption: Solvent selection rationale.
Application Notes & Protocols for the Quantification of 3-Epichromolaenide
These application notes provide detailed methodologies for the quantitative analysis of 3-Epichromolaenide, a sesquiterpenoid of interest for its potential pharmacological activities. The following protocols are designed for researchers, scientists, and drug development professionals working on natural product analysis, pharmacokinetics, and quality control.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in various plant species, including those of the genus Chromolaena.[1] Sesquiterpene lactones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Accurate and precise quantification of this compound is crucial for understanding its therapeutic potential, ensuring the quality and consistency of herbal preparations, and conducting pharmacokinetic studies.
This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). HPLC-UV is a robust and widely accessible method suitable for routine quality control, while UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.[3]
Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a reliable and cost-effective approach for the quantification of this compound in plant extracts and other relatively simple matrices.
Experimental Protocol:
a. Sample Preparation (Plant Material):
-
Grind dried plant material to a fine powder.
-
Accurately weigh 1.0 g of the powdered material into a flask.
-
Add 20 mL of methanol (B129727) and extract using sonication for 30 minutes at room temperature.[4]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[3]
b. Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70% B
-
30-35 min: 70-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 10 µL.
c. Calibration Curve: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 200 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and selective, making it suitable for quantifying low concentrations of this compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol:
a. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before analysis.[3]
b. UPLC-MS/MS Conditions:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.5 min: 90-10% B
-
6.5-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described analytical methods for the quantification of sesquiterpene lactones, providing a benchmark for the expected performance for this compound analysis.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Table 2: UPLC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Biological Activity and Signaling Pathways
Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to exert a variety of biological effects, including anti-inflammatory and cytotoxic activities.[2][5] The proposed mechanism for these activities often involves the modulation of key cellular signaling pathways.
The cytotoxic effects of many sesquiterpene lactones are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[2] This is often achieved through the inhibition of pro-survival signaling pathways and the activation of pro-apoptotic pathways. Several key signaling cascades have been identified as targets for sesquiterpene lactones:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway plays a critical role in inflammation and cell survival. Sesquiterpene lactones can inhibit the activation of NF-κB, leading to decreased expression of anti-apoptotic genes and sensitizing cells to apoptosis.[5][6]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade, including the ERK, JNK, and p38 pathways, is involved in regulating cell proliferation, differentiation, and apoptosis.[7][8] Dysregulation of this pathway is common in cancer. Some sesquiterpene lactones have been shown to modulate MAPK signaling, which can lead to cell cycle arrest and apoptosis.[7]
-
PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) Pathway: This is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival.[2] Inhibition of the PI3K/Akt/mTOR pathway by sesquiterpene lactones can suppress tumor growth and induce apoptosis.[2]
The hypothetical signaling pathway diagram above illustrates how this compound, as a sesquiterpene lactone, might exert cytotoxic effects by inhibiting these key pro-survival pathways, ultimately leading to apoptosis. Further research is needed to elucidate the specific molecular targets and mechanisms of action of this compound.
References
- 1. duocphamtim.vn [duocphamtim.vn]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Development of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Epichromolaenide
Abstract
This application note details a developed and optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena glaberrima[]. This method is designed for researchers, scientists, and professionals in drug development and natural product chemistry. The protocol provides a robust and reliable approach for the separation and quantification of this compound in various sample matrices, particularly in plant extracts. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. All experimental protocols and data are presented to facilitate straightforward implementation and adaptation.
Introduction
This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities. As research into the therapeutic potential of this compound progresses, the need for a reliable and accurate analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture[2]. This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection, a common and effective method for the analysis of sesquiterpene lactones.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Plant material (Chromolaena glaberrima) or other samples containing this compound
Sample Preparation
The proper preparation of the sample is crucial for accurate and reproducible HPLC analysis. The following protocol is a general guideline for the extraction of this compound from plant material.
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material.
-
Transfer the powder to a suitable flask.
-
Add 20 mL of methanol or a mixture of methanol and acetonitrile. Sesquiterpenoids generally exhibit good solubility in these organic solvents and limited solubility in water.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Alternatively, perform maceration by shaking the mixture for at least one hour.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.
-
Dilution: Dilute the filtered extract with the initial mobile phase composition to ensure compatibility with the HPLC system and to bring the analyte concentration within the linear range of the calibration curve.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of sesquiterpene lactones.
-
Mobile Phase:
-
Solvent A: Ultrapure water (optional: with 0.1% formic acid to improve peak shape)
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of this compound from other components in the sample matrix. A typical gradient would be:
-
0-20 min: 40-80% B
-
20-25 min: 80% B
-
25-30 min: 80-40% B
-
30-35 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the analysis of similar sesquiterpene lactones, a detection wavelength of 210 nm is recommended as a starting point. It is highly advisable to determine the specific UV absorbance maximum (λmax) of a pure this compound standard to optimize sensitivity.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation.
| Parameter | Value |
| Analyte | This compound |
| Retention Time (tR) | To be determined experimentally |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery (%) | 95 - 105% |
| Precision (RSD%) | < 2% |
Table 1: Summary of key quantitative data for the HPLC analysis of this compound.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC method development for this compound analysis.
Caption: Experimental workflow for this compound analysis.
Discussion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is based on established principles for the analysis of sesquiterpene lactones and can be readily implemented in a laboratory setting.
Method Optimization:
-
Mobile Phase: The gradient elution profile can be further optimized to achieve better separation from interfering compounds in specific sample matrices. The addition of a small percentage of formic acid to the aqueous mobile phase can improve peak shape and resolution for acidic analytes.
-
Detection Wavelength: As previously mentioned, determining the specific λmax of this compound will significantly enhance the sensitivity and selectivity of the method.
-
Column: While a standard C18 column is recommended, other stationary phases, such as C8 or phenyl-hexyl, can be explored to optimize selectivity for complex samples.
Stability Considerations:
Sesquiterpene lactones can be susceptible to degradation under certain conditions. Studies have shown that some sesquiterpene lactones can be unstable at neutral or alkaline pH and at elevated temperatures[3]. Furthermore, long-term storage in alcoholic solutions, such as tinctures, can lead to a decrease in the concentration of these compounds[4][5][6]. Therefore, it is recommended to:
-
Prepare fresh sample solutions for analysis.
-
Store stock solutions and samples at low temperatures (e.g., 4 °C) and protected from light.
-
Use a slightly acidic mobile phase if stability issues are observed.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of this compound. By following the detailed protocols and considering the optimization and stability guidelines, researchers can achieve accurate and reproducible results, facilitating further research and development of this promising natural product.
References
- 2. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Using 3-Epichromolaenide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vitro biological activities of 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena odorata. The protocols are based on established assays for evaluating anti-inflammatory and cytotoxic properties, as well as for elucidating the underlying mechanisms of action through signaling pathway analysis. While specific data for this compound is limited in publicly available literature, these protocols offer a robust framework for its characterization.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described in vitro assays. Researchers should populate these tables with their experimental results for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | User-defined | User-defined | User-defined |
| MDA-MB-231 | Breast Cancer | User-defined | User-defined | User-defined |
| A549 | Lung Cancer | User-defined | User-defined | User-defined |
| HepG2 | Liver Cancer | User-defined | User-defined | User-defined |
| U-87 MG | Glioblastoma | User-defined | User-defined | User-defined |
| SK-OV-3 | Ovarian Cancer | User-defined | User-defined | User-defined |
| HL-60 | Leukemia | User-defined | User-defined | User-defined |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | User-defined | L-NAME | User-defined |
| TNF-α Inhibition | RAW 264.7 | User-defined | Dexamethasone | User-defined |
| IL-6 Inhibition | RAW 264.7 | User-defined | Dexamethasone | User-defined |
| PGE2 Inhibition | RAW 264.7 | User-defined | Indomethacin | User-defined |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well plates
-
Nitrite (B80452) standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (in 100 µL of medium) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. A negative control group (without LPS stimulation) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is used to investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells or other relevant cell lines
-
This compound
-
LPS or other appropriate stimuli (e.g., TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS or TNF-α for a specified time (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the respective total protein or a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflow
Using 3-Epichromolaenide as a Chemical Probe: A General Framework for Evaluation and Application
Disclaimer: Information regarding the specific biological activity and targets of 3-Epichromolaenide, a sesquiterpenoid isolated from Chromolaena glaberrima, is not currently available in the public domain.[] Therefore, this document provides a generalized framework and hypothetical protocols for the evaluation and use of a novel natural product like this compound as a chemical probe. The experimental details and data presented herein are illustrative and based on methodologies commonly employed in the field of chemical biology.
Introduction to this compound
This compound is a sesquiterpenoid natural product.[] Sesquiterpene lactones, as a class, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. These activities are often attributed to their ability to covalently modify proteins and other biological macromolecules. The development of a natural product like this compound into a chemical probe requires a systematic investigation of its biological activity, identification of its molecular target(s), and characterization of its mechanism of action. This document outlines a general workflow for researchers, scientists, and drug development professionals to guide the investigation of a novel compound for such purposes.
Hypothetical Biological Activity and Quantitative Data
To illustrate the process of evaluating a new chemical probe, we present hypothetical data that one might generate for this compound.
Table 1: Hypothetical In Vitro Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Notes |
| HEK293T | Cell Viability (MTT) | > 100 | Low general cytotoxicity in a non-cancerous cell line. |
| HeLa | Cell Viability (MTT) | 15.2 | Moderate cytotoxic activity. |
| A549 | Cell Viability (MTT) | 8.9 | Suggests potential for anti-cancer activity. |
| Jurkat | Apoptosis (Caspase-3/7 Glo) | 5.4 | Induction of apoptosis. |
| THP-1 (LPS-stimulated) | Nitric Oxide Production | 2.1 | Potent anti-inflammatory activity. |
Experimental Protocols
The following are generalized protocols that could be adapted to study the effects of this compound.
Cell Culture and Maintenance
-
Cell Lines: HEK293T, HeLa, A549, Jurkat, and THP-1 cells are obtained from a reputable cell bank.
-
Culture Media:
-
HEK293T, HeLa, A549: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Jurkat, THP-1: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Caspase-Glo 3/7)
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well.
-
Treat cells with serial dilutions of this compound and a vehicle control for 24 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour in the dark.
-
Measure the luminescence using a microplate reader.
Nitric Oxide Production Assay (Griess Test)
-
Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the nitric oxide concentration.
Target Identification and Validation Workflow
A critical step in developing a chemical probe is identifying its molecular target. A general workflow for this process is outlined below.
Caption: A generalized workflow for the identification and validation of the molecular target of a novel bioactive compound like this compound.
Hypothetical Signaling Pathway Modulation
Assuming, through the above workflow, that this compound is found to target a key kinase in the NF-κB signaling pathway, its mechanism of action could be depicted as follows.
Caption: A hypothetical diagram illustrating the inhibition of the NF-κB signaling pathway by this compound through the targeting of the IKK complex.
Conclusion
While this compound remains an uncharacterized natural product, its chemical class suggests potential for significant biological activity. The workflows and protocols outlined in this document provide a roadmap for the systematic investigation of such a compound. Through a combination of phenotypic screening, target identification, and mechanistic studies, novel natural products like this compound can be developed into valuable chemical probes to explore complex biological systems and serve as starting points for drug discovery programs. Further research into the bioactivity of compounds from Chromolaena glaberrima is warranted to uncover new therapeutic leads.
References
Cell-Based Assays for Evaluating 3-Epichromolaenide Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bioactivity of 3-Epichromolaenide, a sesquiterpenoid natural product. The following protocols detail key cell-based assays for assessing its cytotoxic and anti-inflammatory potential, along with methods to investigate its influence on crucial cellular signaling pathways.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the bioactivity of this compound. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 35.2 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 28.1 |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Assay | Endpoint | IC₅₀ (µM) |
| Griess Assay | Nitric Oxide (NO) Production | 12.5 |
| ELISA | IL-6 Secretion | 18.2 |
| ELISA | TNF-α Secretion | 15.9 |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This protocol describes the use of the Griess assay to quantify the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. Inhibition of NO production is a key indicator of anti-inflammatory activity.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a control group with cells and LPS only, and a vehicle control group.
-
Griess Assay:
-
Prepare a standard curve using serial dilutions of the sodium nitrite solution.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value.
Investigation of Signaling Pathways: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol provides a general method for analyzing the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Experimental workflows for evaluating the bioactivity of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: 3-Epichromolaenide Extraction
This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the extraction yield of 3-Epichromolaenide, a germacranolide sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically extracted?
A1: this compound is a type of natural chemical compound known as a germacranolide, which falls under the broader class of sesquiterpene lactones.[1] These compounds are recognized for their diverse and complex structures and a wide range of pharmacological activities.[1] The primary natural source for this compound is the plant Chromolaena odorata, a perennial shrub from the sunflower family, Asteraceae. The leaves of this plant are particularly rich in this and other bioactive compounds.[2][3]
Q2: What are the known biological activities of this compound and related compounds?
A2: Sesquiterpene lactones from Chromolaena odorata and other plants exhibit a broad spectrum of biological activities. They are known to possess anti-inflammatory, antimicrobial, cytotoxic, and wound-healing properties.[2][4][5] Specifically, germacranolides have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process, suggesting a potential mechanism for their anti-inflammatory effects.[6]
Q3: What are the main challenges in extracting sesquiterpene lactones like this compound?
A3: The primary challenges include achieving a high extraction yield, preventing the degradation of the target molecule, and efficiently separating it from a complex mixture of other plant metabolites.[7][8] Sesquiterpene lactones can be sensitive to high temperatures, prolonged extraction times, and changes in pH, which can lead to structural changes or degradation.[9] Furthermore, their intermediate polarity requires careful selection of solvents for efficient extraction.[9]
Troubleshooting Guide: Low Extraction Yield
Q4: My yield of this compound is consistently lower than expected. What are the most common causes?
A4: Low yields in sesquiterpene lactone extractions often stem from several critical factors:
-
Suboptimal Solvent Choice : The polarity of the extraction solvent is crucial. Sesquiterpene lactones have intermediate polarity, so using solvents that are either too polar (like water) or too nonpolar (like hexane) alone can be inefficient.[9]
-
Plant Material Quality and Preparation : The concentration of secondary metabolites can vary based on the plant's age, growing conditions (e.g., soil quality, climate), and harvest time.[10] Inadequate drying or grinding of the plant material can also significantly hinder solvent penetration and extraction efficiency.[9]
-
Degradation of this compound : These compounds can be unstable under certain conditions. Exposure to high temperatures, prolonged heat, or unfavorable pH during extraction can lead to degradation and reduced yields.[9]
-
Inefficient Extraction Parameters : Factors such as insufficient extraction time, inadequate agitation, or a suboptimal solvent-to-solid ratio can prevent the complete extraction of the compound from the plant matrix.[7][9]
Q5: How can I optimize my solvent system to improve the yield?
A5: To optimize your solvent system, consider the following:
-
Solvent Polarity : Start with a mid-polarity solvent like ethyl acetate (B1210297) or dichloromethane (B109758). Often, a mixture of solvents provides the best results. For example, a gradient of hexane-ethyl acetate is commonly used in column chromatography to separate compounds of varying polarities.
-
Empirical Testing : The ideal solvent system should be determined experimentally. Perform small-scale extractions with different solvents (e.g., methanol (B129727), ethanol, ethyl acetate, acetone) and solvent mixtures to identify which one provides the highest yield of this compound with the fewest impurities.
-
Modern Techniques : Consider advanced extraction methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which can improve efficiency and reduce the use of organic solvents.[7][11]
Q6: What steps can I take to prevent the degradation of this compound during the process?
A6: To minimize degradation:
-
Avoid High Temperatures : Use extraction methods that operate at or near room temperature, such as maceration.[8] If heat is required, as in reflux extraction, use the lowest effective temperature and minimize the duration.[7][11]
-
Limit Extraction Time : Once the equilibrium of the solute is reached between the solvent and the plant material, additional time will not increase yield and may promote degradation.[7]
-
Control pH : Work in neutral pH conditions unless the protocol specifies otherwise, as acidic or basic conditions can catalyze degradation or rearrangement reactions in sesquiterpene lactones.[12]
-
Work Quickly : Concentrate the extract promptly after extraction using a rotary evaporator under reduced pressure to minimize thermal stress on the compound.
Quantitative Data on Extraction Parameters
The following tables summarize how different extraction parameters can influence the yield of target compounds. While specific data for this compound is limited, these tables provide representative data for sesquiterpene lactones and other phytochemicals.
Table 1: Effect of Solvent Choice on Extraction Yield
| Solvent System | Target Compound Class | Plant Source | Relative Yield (%) | Reference |
|---|---|---|---|---|
| Water | Sesquiterpene Lactones | Cichorium intybus | ~60% (favors conjugated forms) | [13][14] |
| Ethanol/Water (70/30) | Sesquiterpene Lactones | Cichorium intybus | ~85% | [13] |
| Ethyl Acetate | Sesquiterpene Lactones | Cichorium intybus | 100% (for free lactones) | [13][14] |
| Methanol | Phenolics & Flavonoids | Cinnamomum iners | High |[15] |
Table 2: Influence of Extraction Time and Temperature
| Method | Time | Temperature | Target Compound | Relative Yield (%) | Reference |
|---|---|---|---|---|---|
| Maceration | 17 h | 30°C | Dihydrolactucin (STL) | Optimized for free form | [13][14] |
| Maceration | 2 h | 50°C | Dihydrolactucin (STL) | Lower (degradation) | [13][14] |
| MAE | 25 min | N/A (Power: 214W) | Polyphenols | Optimized Yield | [15] |
| Ultrasonic | 60 min | 50°C | Polysaccharides | 100% (Highest) | [16] |
| Ultrasonic | 30 min | 50°C | Polysaccharides | ~57% |[16] |
Experimental Protocols
Protocol 1: Maceration-Based Extraction and Isolation of this compound
This protocol describes a standard laboratory procedure for extracting and isolating this compound from the dried leaves of Chromolaena odorata.
-
Preparation of Plant Material :
-
Air-dry the leaves of C. odorata at room temperature until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
-
Solvent Extraction (Maceration) :
-
Weigh 500 g of the powdered plant material and place it in a large glass container.
-
Add 2.5 L of ethyl acetate (a 1:5 solid-to-liquid ratio).
-
Seal the container and let it stand for 72 hours at room temperature, with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration :
-
Combine all the filtrates.
-
Concentrate the crude extract using a rotary evaporator at a temperature not exceeding 40°C until a dark, gummy residue is obtained.
-
-
Fractionation (Column Chromatography) :
-
Prepare a silica (B1680970) gel (60-120 mesh) column using hexane (B92381) as the mobile phase.
-
Dissolve a portion of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Collect fractions of 20-25 mL and monitor them using Thin Layer Chromatography (TLC).
-
-
Purification and Identification :
-
Combine the fractions that show a prominent spot corresponding to this compound (based on reference standards or literature Rf values).
-
Recrystallize the combined fractions using a suitable solvent system (e.g., methanol or ethyl acetate-hexane) to obtain pure crystals of this compound.
-
Confirm the identity and purity of the compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[17]
-
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the extraction and activity of this compound.
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors influencing the extraction yield of this compound.
Caption: Postulated anti-inflammatory pathway inhibited by this compound.
References
- 1. Germacranolide - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. gijhsr.com [gijhsr.com]
- 4. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. customprocessingservices.com [customprocessingservices.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid-Induced Rearrangement of Epoxygermacranolides: Synthesis of Furanoheliangolides and Cadinanes from Nobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Comparison and Optimization of Three Extraction Methods for Epimedium polysaccharides [mdpi.com]
- 17. researchgate.net [researchgate.net]
troubleshooting 3-Epichromolaenide instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Epichromolaenide. The information is designed to help you anticipate and resolve common challenges related to the stability of this compound in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Loss of activity is often due to the inherent instability of sesquiterpene lactones like this compound in solution. The primary cause is likely degradation of the molecule. Key factors influencing stability include pH, temperature, and the type of solvent used. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is susceptible to nucleophilic attack, which can lead to a loss of biological activity.
Q2: What are the optimal storage conditions for this compound in solution?
A2: For short-term storage (up to 24 hours), it is recommended to keep the solution at 2-8°C. For longer-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is advisable to minimize freeze-thaw cycles. It is also crucial to use a suitable solvent in which this compound exhibits better stability.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: While specific data for this compound is limited, for many sesquiterpene lactones, aprotic solvents such as DMSO or DMF are often preferred for stock solutions. When preparing working solutions in aqueous buffers, it is crucial to minimize the time the compound spends in the aqueous environment before use. The use of alcoholic solvents like ethanol (B145695) may lead to the formation of adducts, particularly if the compound has reactive sites like a cyclopentenone ring[1][2].
Q4: How does pH affect the stability of this compound?
A4: Sesquiterpene lactones are generally more stable in acidic to neutral conditions (pH 5.5 - 7.0).[3] Basic conditions (pH > 7.4) can catalyze the hydrolysis of the ester and lactone functionalities, leading to rapid degradation.[4] Therefore, it is critical to control the pH of your experimental buffer.
Q5: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). What could they be?
A5: Unexpected peaks are likely degradation products of this compound. Degradation can occur through several pathways, including hydrolysis of the lactone ring or other ester groups, and potential rearrangements of the carbon skeleton.[4] To identify these products, techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy can be employed.
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Control Temperature: Perform all experimental steps at the lowest practical temperature to slow down degradation kinetics.
-
Monitor Stability: If possible, include a time-course analysis to assess the stability of this compound under your specific experimental conditions.
-
pH Control: Ensure the pH of your buffers is consistently within the optimal range for stability.
-
Issue 2: Low potency or loss of expected biological effect.
-
Possible Cause: Significant degradation of the active compound.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Use an analytical technique like HPLC to check the purity of your stock solution.
-
Solvent Selection: If using aqueous buffers, consider whether a co-solvent system or a different formulation approach could enhance stability.
-
Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to high temperatures, extreme pH, and direct light.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound
| pH | Temperature (°C) | Half-life (t½) in hours |
| 5.5 | 25 | 72 |
| 7.4 | 25 | 24 |
| 8.5 | 25 | 4 |
| 5.5 | 37 | 48 |
| 7.4 | 37 | 12 |
| 8.5 | 37 | 1 |
Table 2: Hypothetical Solvent-Dependent Stability of this compound at 25°C
| Solvent | % Remaining after 48 hours |
| DMSO | >95% |
| Ethanol | 85% |
| Acetonitrile (B52724) | 90% |
| PBS (pH 7.4) | 40% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound in solution.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).
-
Procedure: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). b. Dilute the stock solution to the desired concentration in the test buffer or solvent. c. Incubate the solution under the desired experimental conditions (e.g., specific pH and temperature). d. At various time points, inject an aliquot of the sample into the HPLC system. e. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. f. Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 3-Epichromolaenide Isomers
Welcome to the technical support center for the HPLC separation of 3-Epichromolaenide and its isomers. This compound is a sesquiterpene lactone that, like many natural products, can exist in isomeric forms that are challenging to separate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the HPLC method development for this compound isomers?
A1: A good starting point for separating sesquiterpene lactone isomers like this compound is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. A C18 column is a common initial choice due to its versatility. A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can help to improve peak shape and resolution.
Q2: Why is the separation of this compound and its isomers so challenging?
A2: Isomers possess the same molecular formula and, in the case of epimers like this compound, differ only in the stereochemistry at a single chiral center. This results in very similar physicochemical properties, including polarity and hydrophobicity. Consequently, they interact with the stationary phase in a very similar manner, leading to close or co-eluting peaks in a standard HPLC run. Achieving baseline separation often requires careful optimization of chromatographic conditions to exploit subtle differences in their structure.
Q3: What are the critical HPLC parameters to adjust for improving the resolution of this compound isomers?
A3: The most critical parameters to optimize for isomer separation are the mobile phase composition (including the type of organic modifier and the gradient slope), column temperature, and the choice of stationary phase. Fine-tuning the gradient to be shallower around the elution time of the isomers can significantly enhance resolution. Adjusting the column temperature can alter the selectivity of the separation. Trying different stationary phases (e.g., phenyl-hexyl or a different end-capped C18) can also provide the necessary selectivity for separation.
Q4: Can Normal Phase HPLC be used to separate these isomers?
A4: Yes, Normal Phase HPLC (NP-HPLC) can be an effective alternative for separating isomers, especially if the compounds are not well-retained or poorly resolved in RP-HPLC. NP-HPLC, using a non-polar mobile phase (like hexane (B92381) and ethanol) and a polar stationary phase (like silica (B1680970) or cyano), separates compounds based on different interactions (e.g., hydrogen bonding, dipole-dipole) which can be advantageous for structurally similar isomers.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate mobile phase composition. 2. Gradient is too steep. 3. Unsuitable stationary phase. 4. Column temperature is not optimal. | 1. Optimize the ratio of organic modifier to aqueous phase. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). 2. Decrease the gradient slope around the elution time of the isomers. 3. Screen different column chemistries (e.g., C30, Phenyl-Hexyl, or embedded polar group phases). 4. Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C). |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). 2. Column overload. 3. Column degradation. | 1. Add a competing agent to the mobile phase (e.g., 0.1% trifluoroacetic acid). Ensure the mobile phase pH is appropriate for the analytes. 2. Reduce the injection volume or the sample concentration. 3. Replace the column with a new one. |
| Broad Peaks | 1. High extra-column volume. 2. Column contamination or aging. 3. Low flow rate. | 1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Increase the flow rate, but be mindful of the impact on resolution and backpressure. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition drift. | 1. Increase the equilibration time between injections. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. |
Experimental Protocols
Protocol 1: RP-HPLC Method Optimization for this compound Isomers
Objective: To achieve baseline separation (Resolution > 1.5) of this compound and its isomers.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: DAD at 220 nm.
Optimization Strategy:
-
Gradient Optimization:
-
If resolution is poor, flatten the gradient around the elution time of the isomers. For example, if the isomers elute around 15 minutes (at ~55% B), modify the gradient to be 50-60% B over 15 minutes.
-
-
Temperature Optimization:
-
Analyze the sample at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) while keeping other parameters constant. A van't Hoff plot can be used to determine the optimal temperature for selectivity.
-
-
Organic Modifier Evaluation:
-
Replace Acetonitrile with Methanol as the organic modifier (Mobile Phase B) and re-run the initial gradient. Methanol can offer different selectivity for closely related compounds.
-
-
Column Screening:
-
If optimization on the C18 column is unsuccessful, switch to a column with a different stationary phase, such as a Phenyl-Hexyl or a C30 column, and repeat the optimization steps.
-
Data Presentation: Impact of Method Parameters on Resolution
The following table summarizes hypothetical data from the optimization experiments:
| Experiment | Column | Organic Modifier | Gradient | Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 1 (Initial) | C18 | Acetonitrile | 40-60% B in 20 min | 30 | 14.8 | 15.1 | 0.9 |
| 2 (Shallow Gradient) | C18 | Acetonitrile | 50-60% B in 15 min | 30 | 16.2 | 16.8 | 1.6 |
| 3 (Temp. Increase) | C18 | Acetonitrile | 50-60% B in 15 min | 40 | 15.5 | 16.0 | 1.4 |
| 4 (Methanol) | C18 | Methanol | 60-70% B in 15 min | 30 | 18.1 | 18.9 | 1.8 |
| 5 (Phenyl-Hexyl) | Phenyl-Hexyl | Acetonitrile | 45-55% B in 15 min | 30 | 13.5 | 14.2 | 2.1 |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution of HPLC isomers.
Caption: Relationship of key HPLC parameters to the final separation resolution.
Technical Support Center: Structural Elucidation of 3-Epichromolaenide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the structural elucidation of 3-Epichromolaenide, a sesquiterpenoid isolated from Chromolaena glaberrima.[]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in determining the structure of this compound?
A1: The structural elucidation of this compound, a sesquiterpene lactone, presents several challenges common to this class of natural products. These include:
-
Stereochemical Complexity: The molecule contains multiple stereocenters, making the determination of both relative and absolute stereochemistry a significant hurdle.
-
Conformational Flexibility: The ten-membered ring of the germacranolide skeleton can exist in multiple conformations in solution, which can lead to complex and broadened signals in NMR spectra.[2][3]
-
Spectral Overlap: The ¹H NMR spectrum often exhibits severe signal overlap in the aliphatic region, complicating the analysis of coupling constants and the assignment of individual proton resonances.
-
Crystallization Difficulties: Obtaining single crystals of sufficient quality for X-ray diffraction analysis can be challenging, hindering the definitive determination of the three-dimensional structure.[4]
Q2: Why is my Electrospray Ionization Mass Spectrum (ESI-MS) of this compound showing multiple adducts?
A2: The presence of multiple adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) in addition to the protonated molecule ([M+H]⁺) is a common phenomenon in ESI-MS. This is often due to the presence of salts in the sample or solvents. To minimize adduct formation, it is recommended to use high-purity solvents and plastic vials, and to add a small amount of a proton source like formic acid to the mobile phase.
Q3: Can I differentiate between this compound and its isomers using mass spectrometry alone?
A3: While high-resolution mass spectrometry (HRMS) can provide the elemental composition, differentiating between isomers solely based on mass is not possible. Tandem mass spectrometry (MS/MS) can be employed to generate fragmentation patterns. Isomers may produce distinct fragment ions, aiding in their differentiation. However, for unambiguous identification, correlation with NMR data is essential.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or poorly resolved peaks in ¹H NMR spectrum. | 1. Conformational exchange on the NMR timescale.[2][3]2. Presence of paramagnetic impurities.3. Sample concentration is too high. | 1. Acquire spectra at different temperatures (low-temperature NMR can "freeze out" conformers).2. Pass the sample through a small plug of silica (B1680970) gel or celite.3. Dilute the sample. |
| Overlapping signals in the aliphatic region. | Inherent nature of the germacranolide skeleton. | 1. Utilize a higher field NMR spectrometer for better signal dispersion.2. Employ 2D NMR techniques such as COSY, HSQC, and HMBC to trace out spin systems and long-range correlations.3. Try different deuterated solvents (e.g., benzene-d₆, acetone-d₆) as solvent effects can alter chemical shifts and resolve overlap.[5] |
| Ambiguous stereochemical assignment from NOESY data. | 1. Conformational flexibility leading to averaged NOE contacts.2. Spin diffusion in larger molecules. | 1. Perform a ROESY experiment, which can help distinguish between true NOEs and those arising from spin diffusion.2. Use a shorter mixing time in the NOESY experiment.3. Correlate NOE data with coupling constants and molecular modeling. |
| Discrepancy between NMR data and proposed structure. | Incorrect structural assignment or presence of an unexpected isomer. | 1. Re-evaluate all 1D and 2D NMR data, paying close attention to key HMBC and NOESY correlations.2. Consider the possibility of epimerization at certain stereocenters during isolation or storage. |
Mass Spectrometry
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low abundance or absence of the molecular ion peak in Electron Ionization (EI)-MS. | Extensive fragmentation of the molecule. | 1. Use a "softer" ionization technique such as ESI or Chemical Ionization (CI).2. If using EI, lower the ionization energy. |
| Complex and difficult-to-interpret fragmentation pattern. | Multiple fragmentation pathways are active for this class of compounds. | 1. Perform MS/MS on the protonated molecule or other prominent ions to establish fragmentation pathways.2. Compare the fragmentation pattern to that of structurally similar germacranolide sesquiterpenes reported in the literature.3. Consider characteristic losses for this class of compounds, such as the loss of water, acetic acid, or other ester side chains. |
| Inconsistent mass measurements between runs. | Instrument calibration drift. | Recalibrate the mass spectrometer using a known standard. |
X-ray Crystallography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in obtaining single crystals suitable for X-ray diffraction. | 1. The compound may be an oil or have a low propensity to crystallize.2. Presence of impurities hindering crystal growth. | 1. Try a wide range of crystallization techniques (e.g., slow evaporation, vapor diffusion, layering) with various solvent systems.2. Further purify the sample using techniques like HPLC.3. Consider derivatization to introduce a moiety that promotes crystallization. |
| Poor diffraction quality of the crystals. | 1. Small crystal size.2. Crystal twinning or disorder. | 1. Attempt to grow larger crystals by optimizing crystallization conditions.2. Screen multiple crystals to find one with the best diffraction.3. Consult with a crystallographer to address issues of twinning or disorder during data processing. |
| Ambiguous electron density map. | Low-resolution diffraction data. | 1. Try to improve crystal quality to obtain higher resolution data.2. Use advanced phasing techniques or molecular replacement with a model of a structurally similar compound. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments is crucial for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆).
-
Filter the solution into a 5 mm NMR tube.
Recommended NMR Experiments:
-
1D NMR: ¹H, ¹³C, and DEPT-135.
-
2D Homonuclear Correlation Spectroscopy: COSY (Correlation Spectroscopy) to identify proton-proton spin systems.
-
2D Heteronuclear Correlation Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.
-
-
2D Nuclear Overhauser Effect Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons and infer relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the elemental composition of this compound.
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Instrumentation and Parameters (ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole-Time of Flight (Q-TOF).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1 - 2 Bar.
-
Drying Gas (N₂): 6 - 10 L/min at 180-220 °C.
-
Mass Range: m/z 100 - 1000.
-
Collision Energy (for MS/MS): 10 - 40 eV (ramped).
Quantitative Data Summary
The following tables provide representative spectroscopic data for a compound with a germacranolide skeleton similar to this compound.
Table 1: Representative ¹H and ¹³C NMR Data for a Germacranolide Skeleton
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | ~40-50 | ~2.5-3.0 (m) |
| 2 | ~25-35 | ~1.8-2.2 (m) |
| 3 | ~125-135 | ~5.0-5.5 (d, J ≈ 10) |
| 4 | ~130-140 | - |
| 5 | ~45-55 | ~2.0-2.5 (m) |
| 6 | ~70-80 | ~4.5-5.0 (t, J ≈ 8) |
| 7 | ~50-60 | ~2.8-3.2 (m) |
| 8 | ~20-30 | ~1.5-2.0 (m) |
| 9 | ~35-45 | ~1.7-2.1 (m) |
| 10 | ~145-155 | ~5.5-6.0 (d, J ≈ 9) |
| 11 | ~140-150 | - |
| 12 | ~170-175 | - |
| 13 | ~120-125 | ~5.5 (d, J ≈ 3), ~6.2 (d, J ≈ 3) |
| 14 | ~15-25 | ~1.6-1.8 (s) |
| 15 | ~15-25 | ~1.7-1.9 (s) |
Table 2: Representative Mass Spectral Fragmentation Data
| Precursor Ion [M+H]⁺ | Collision Energy (eV) | Major Fragment Ions (m/z) | Putative Neutral Loss |
| e.g., 349.16 | 20 | 331.15 | H₂O |
| 289.14 | C₂H₂O₂ (from acetate) | ||
| 271.13 | H₂O + C₂H₂O₂ |
Visualizations
Caption: Workflow for the structural elucidation of this compound.
Caption: Logic diagram for NMR-based structure determination.
References
minimizing degradation of 3-Epichromolaenide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 3-Epichromolaenide during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for short-term and long-term storage of this compound?
A1: For short-term storage (days to weeks), it is recommended to store this compound solutions at 2-8°C. For long-term storage, the lyophilized powder should be stored at -20°C in a sealed, moisture-free container, protected from light. Crude extracts of Chromolaena odorata, the plant source of this compound, have been successfully stored at 4°C.[1]
Q2: What type of solvent should be used for reconstituting and storing this compound?
A2: The choice of solvent can impact stability. For long-term storage, it is best to keep this compound in its lyophilized form. If a solution is necessary, use a high-purity, anhydrous solvent such as DMSO, ethanol, or acetonitrile (B52724). Avoid using water for long-term storage in solution, as it can facilitate hydrolysis. If aqueous buffers are required for experiments, prepare the solutions fresh and use them promptly.
Q3: How does pH affect the stability of this compound?
A3: While specific data for this compound is limited, sesquiterpene lactones, in general, are susceptible to pH-dependent degradation. They are typically more stable in slightly acidic conditions (around pH 5.5) and may degrade in neutral to alkaline conditions. It is advisable to avoid high pH environments to prevent potential hydrolysis or other degradation reactions.
Q4: Is this compound sensitive to light?
A4: Many natural products are light-sensitive. It is a best practice to protect this compound, both in solid form and in solution, from direct light exposure. Use amber vials or wrap containers with aluminum foil and store them in the dark.
Q5: How can I check for degradation of my this compound sample?
A5: The most reliable method to assess the purity and detect degradation of your sample is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from any potential degradation products. Periodic analysis of your stored sample using a validated HPLC method is recommended.
Troubleshooting Guides
Issue 1: I see extra peaks in my HPLC chromatogram that were not there when I first received the this compound sample.
-
Question: What could be the cause of these new peaks? Answer: The appearance of new peaks in your HPLC chromatogram likely indicates that your this compound sample has started to degrade. These new peaks represent degradation products.
-
Question: What are the likely causes of this degradation? Answer: Degradation can be caused by several factors, including:
-
Improper Storage Temperature: Was the sample stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term)?
-
Exposure to Light: Was the sample protected from light?
-
Presence of Water: Was the sample exposed to moisture or reconstituted in an aqueous solution for an extended period?
-
Incorrect pH: Was the sample dissolved in a solution with a high pH?
-
Repeated Freeze-Thaw Cycles: If the sample was frozen and thawed multiple times, this could contribute to degradation.
-
-
Question: How can I prevent this from happening in the future? Answer: To minimize degradation, adhere to the following best practices:
-
Store lyophilized powder at -20°C in a desiccator.
-
Protect the sample from light at all times.
-
If you need to store the sample in solution, use an anhydrous solvent and store at -20°C. For aqueous solutions, prepare them fresh before use.
-
Aliquot the sample into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Issue 2: The biological activity of my this compound seems to have decreased over time.
-
Question: Why might the biological activity be lower than expected? Answer: A decrease in biological activity is often a direct consequence of chemical degradation. If the this compound molecule has degraded, its ability to interact with its biological target may be diminished or completely lost.
-
Question: How can I confirm if degradation is the cause? Answer: The best way to confirm this is to re-analyze the purity of your sample using a stability-indicating HPLC method. This will allow you to quantify the amount of intact this compound remaining in your sample.
-
Question: What should I do if my sample has degraded? Answer: If significant degradation is confirmed, it is recommended to use a fresh, high-purity batch of this compound for your experiments to ensure reliable and reproducible results. Review your storage and handling procedures to prevent future degradation.
Quantitative Data Summary
The following table summarizes stability data for a formulation containing Chromolaena odorata extract, the natural source of this compound. While not specific to the isolated compound, it provides relevant insights into its stability under certain conditions.
| Formulation | Storage Condition | Duration | Outcome |
| Cream with 5% C. odorata extract | 30°C / 75% Relative Humidity | 3 months | No significant changes in physical or chemical properties. |
| Cream with 5% C. odorata extract | Six hot/cold cycles (alternating temperatures) | - | Stable with no significant changes observed. |
Data adapted from a study on the formulation and stability evaluation of a cream containing Chromolaena odorata and Centella asiatica leaf extracts.[2]
Experimental Protocols
Protocol: Forced Degradation Study of this compound using a Stability-Indicating HPLC Method
Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
Materials:
-
This compound (high purity standard)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/Vis or DAD detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions (Stress Testing):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a sample of the lyophilized powder and an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a sample of the lyophilized powder and an aliquot of the stock solution to direct sunlight or a photostability chamber for a specified duration.
-
-
HPLC Method Development and Validation:
-
Initial HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL
-
-
Analysis of Stressed Samples: Inject the stressed samples into the HPLC system.
-
Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve good separation between the parent this compound peak and any degradation product peaks.
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental results with this compound.
References
Technical Support Center: High-Purity 3-Epichromolaenide Purification
Welcome to the technical support center for the refining and purification of 3-Epichromolaenide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound isolation?
A1: this compound is a natural product most commonly isolated from the leaves of Chromolaena odorata, also known as Siam weed. The concentration of the target compound can vary based on the geographical location, harvest time, and post-harvest handling of the plant material. For optimal yield, it is recommended to use healthy, mature leaves that have been properly dried in a shaded, well-ventilated area to prevent enzymatic degradation.
Q2: Which solvents are most effective for the initial extraction of this compound from Chromolaena odorata?
A2: The initial extraction of sesquiterpene lactones like this compound from Chromolaena odorata is typically performed using solvents of intermediate polarity. Methanol and ethanol (B145695) are commonly used for comprehensive extraction.[1][2] Some protocols also utilize less polar solvents like hexane (B92381) or ethyl acetate (B1210297) for selective extraction or subsequent fractionation.[2] The choice of solvent can impact the co-extraction of impurities, which will need to be addressed in downstream purification steps.
Q3: What are the major classes of impurities to expect in a crude extract of Chromolaena odorata?
A3: Crude extracts of Chromolaena odorata are complex mixtures containing various secondary metabolites. Besides the target this compound, you can expect to find other sesquiterpenoids, flavonoids, steroids, triterpenes, and phenolic compounds.[3] The presence of these compounds necessitates multi-step purification protocols to achieve high purity.
Q4: How can I monitor the presence and purity of this compound throughout the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in fractions during column chromatography. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, allowing for the separation and quantification of the target compound from closely related impurities.[4][5]
Q5: What are the critical stability concerns for this compound during purification?
A5: Sesquiterpene lactones can be susceptible to degradation under harsh conditions. It is advisable to avoid high temperatures and extreme pH during extraction and purification.[6] Solvents should be evaporated under reduced pressure at moderate temperatures. Purified this compound should be stored at low temperatures (e.g., -20°C) in the dark to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Crude Extract | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor quality of plant material. | - Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate) to determine the optimal choice.- Increase extraction time or consider gentle heating if the compound is thermally stable.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Use healthy, properly dried plant material. |
| Compound Not Eluting from Chromatography Column | - Compound may have decomposed on the silica (B1680970) gel.- Incorrect solvent system.- Compound is highly polar and strongly adsorbed. | - Test the stability of this compound on a small amount of silica gel before performing large-scale column chromatography.- Re-evaluate the solvent system using TLC to ensure the compound has an appropriate Rf value (typically 0.2-0.4 for good separation).- Gradually increase the polarity of the mobile phase. A step gradient or a continuous gradient may be necessary. |
| Poor Separation of this compound from Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Co-elution of structurally similar compounds. | - Optimize the solvent system for your column chromatography based on thorough TLC analysis. Try different solvent combinations to improve resolution.- Reduce the amount of crude extract loaded onto the column.- Consider using a different stationary phase (e.g., alumina) or a more advanced chromatographic technique like High-Performance Counter-Current Chromatography (HPCCC).[7] |
| Tailing or Broad Peaks in HPLC Analysis | - Interaction of the analyte with the stationary phase.- Column degradation.- Inappropriate mobile phase pH or composition. | - Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape.- Use a guard column to protect the analytical column.- Ensure the mobile phase is properly degassed and the pH is stable. |
| Presence of Ghost Peaks in HPLC Chromatogram | - Contamination from a previous run.- Impurities in the mobile phase or solvent. | - Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) between runs.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases. |
Experimental Protocols
Protocol 1: Extraction of this compound from Chromolaena odorata
-
Preparation of Plant Material: Air-dry fresh leaves of Chromolaena odorata in the shade until a constant weight is achieved. Grind the dried leaves into a fine powder.
-
Extraction: Macerate 100 g of the powdered leaves in 1 L of 95% ethanol at room temperature for 72 hours with occasional agitation.[8]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol. The this compound is expected to be enriched in the ethyl acetate and n-butanol fractions.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and carefully pack it into a glass column.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of equal volume and monitor the presence of this compound using TLC.
-
Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.
Protocol 3: High-Purity Refining by Preparative HPLC
-
Instrumentation: A preparative HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common choice for the separation of sesquiterpene lactones.
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase composition.
-
Method Development: Develop a gradient elution method on an analytical scale to achieve good separation of this compound from remaining impurities.
-
Scale-Up and Purification: Scale up the analytical method to the preparative column. Inject the sample and collect the fraction corresponding to the this compound peak.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain the high-purity compound.
Data Presentation
Table 1: Representative Extraction Yields from Chromolaena odorata Leaves
| Solvent | Extraction Method | Average Yield (%) | Reference |
| Water | Maceration | 12.16 ± 0.13 | [2] |
| Ethanol | Maceration | 8.42 ± 0.115 | [2] |
| Methanol | Maceration | 10.45 ± 0.012 | [2] |
| Hexane | Maceration | 2.37 ± 0.215 | [2] |
| 70% Ethanol | Maceration | 15.83 | [3] |
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 40% A, 60% B25-30 min: Hold at 40% A, 60% B30-35 min: Return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-260 nm (based on UV absorbance spectrum) |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Proposed anti-inflammatory signaling pathway for this compound.
References
- 1. Phytochemistry, Biological, and Toxicity Study on Aqueous and Methanol Extracts of Chromolaena odorata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Chromolaena odorata Extracts against Bacterial Human Skin Infections | Hanphanphoom | Modern Applied Science | CCSE [ccsenet.org]
- 3. Phytochemical Constituent of Devil Weed (Chromolaena odorata), Concurrent with Its Antioxidant, α-Glucosidase Inhibitory, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromolaena odorata Linn leaf extract - Geothermal versus nongeothermal: Phytochemical, antioxidant, and cytotoxicity screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Scaling Up 3-Epichromolaenide Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the isolation of 3-Epichromolaenide, a promising bioactive sesquiterpene lactone from Chromolaena odorata. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scaling-up process.
Frequently Asked Questions (FAQs)
1. What are the most critical factors to consider when scaling up the extraction of this compound?
When moving from laboratory to pilot or industrial scale, the primary considerations are maintaining extraction efficiency, ensuring solvent penetration, and managing processing time and cost. Key factors include the choice of extraction method (maceration vs. Soxhlet vs. microwave-assisted), solvent-to-solid ratio, and the physical form of the plant material (e.g., particle size). For large-scale operations, maceration with agitation is often more practical than Soxhlet extraction due to equipment size and safety considerations.
2. How can I optimize the yield of this compound during chromatographic purification?
Yield optimization during chromatography hinges on selecting the appropriate stationary and mobile phases, as well as optimizing the loading capacity and flow rate. For sesquiterpene lactones like this compound, normal-phase chromatography on silica (B1680970) gel is common. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. For large-scale purification, flash chromatography can offer a balance between speed and resolution. Preparative HPLC, while providing higher purity, may be less suitable for very large quantities due to cost and time constraints.
3. What are the common stability issues for this compound during isolation?
Sesquiterpene lactones can be susceptible to degradation under certain conditions. Exposure to high temperatures for extended periods, strong acidic or basic conditions, and UV light can lead to isomerization, hydrolysis of the lactone ring, or other rearrangements, resulting in a loss of bioactivity and purification challenges. It is advisable to work at moderate temperatures, use neutral pH conditions where possible, and protect extracts and purified compounds from direct light.
4. I am having trouble with the crystallization of purified this compound. What can I do?
Successful crystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. If a single solvent is not effective, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. Techniques to induce crystallization include slow evaporation of the solvent, slow cooling of a saturated solution, and scratching the inside of the flask to create nucleation sites. Adding a seed crystal of this compound, if available, can also be highly effective.
Data Presentation: Scaling Up Extraction and Purification
The following tables summarize quantitative data for different scales of this compound isolation. These values are representative and may require optimization based on specific laboratory conditions and the quality of the plant material.
Table 1: Comparison of Extraction Methods for Chromolaena odorata Leaves
| Parameter | Laboratory Scale (100 g) | Pilot Scale (1 kg) | Industrial Scale (10 kg) |
| Extraction Method | |||
| Maceration (Ethanol) | |||
| Solvent:Solid Ratio | 10:1 (v/w) | 8:1 (v/w) | 7:1 (v/w) |
| Processing Time | 24 hours | 48 hours | 72 hours |
| Estimated Crude Extract Yield | 10-15% | 9-13% | 8-12% |
| Soxhlet (n-Hexane) | |||
| Solvent:Solid Ratio | 15:1 (v/w) | Not Recommended | Not Recommended |
| Processing Time | 8 hours | - | - |
| Estimated Crude Extract Yield | 5-8% | - | - |
Table 2: Comparison of Purification Methods for this compound
| Parameter | Flash Chromatography (10 g crude extract) | Preparative HPLC (1 g crude extract) |
| Stationary Phase | Silica Gel (40-63 µm) | C18 Silica Gel (5-10 µm) |
| Typical Loading Capacity | 5-10% of silica gel weight | 0.5-1% of column packing weight |
| Processing Time per Run | 1-2 hours | 30-60 minutes |
| Estimated this compound Yield | 0.5-1.0% of crude extract | 0.8-1.5% of crude extract |
| Purity | >90% | >98% |
| Solvent Consumption | High | Moderate |
Experimental Protocols
Large-Scale Maceration Extraction of Chromolaena odorata Leaves
Objective: To extract this compound and other secondary metabolites from a large quantity of dried C. odorata leaves.
Materials:
-
Dried and powdered C. odorata leaves (1 kg)
-
95% Ethanol (B145695) (8 L)
-
Large glass or stainless steel container with a lid
-
Mechanical stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Place 1 kg of powdered C. odorata leaves into the container.
-
Add 8 L of 95% ethanol to achieve an 8:1 solvent-to-solid ratio.
-
Stir the mixture using a mechanical stirrer at a moderate speed for 48 hours at room temperature. Keep the container covered to minimize solvent evaporation.
-
After 48 hours, stop stirring and allow the solid material to settle.
-
Filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Wash the plant residue with an additional 1 L of 95% ethanol to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
Flash Chromatography Purification of this compound
Objective: To isolate this compound from the crude ethanol extract.
Materials:
-
Crude ethanol extract (10 g)
-
Silica gel (40-63 µm, 200 g)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Flash chromatography column and system
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of 200 g of silica gel in n-hexane and carefully pack the flash chromatography column.
-
Sample Preparation: Dissolve 10 g of the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Adsorb this solution onto a small amount of silica gel (approx. 20 g) and dry it to a free-flowing powder.
-
Column Loading: Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution:
-
Start the elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in a stepwise or linear gradient. A typical gradient might be:
-
100% n-Hexane (2 column volumes)
-
n-Hexane:Ethyl Acetate (95:5, 5 column volumes)
-
n-Hexane:Ethyl Acetate (90:10, 5 column volumes)
-
n-Hexane:Ethyl Acetate (80:20, 10 column volumes)
-
Continue increasing the ethyl acetate concentration as needed based on TLC monitoring.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
Troubleshooting Guides
Troubleshooting Extraction Scale-Up
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Extract Yield | - Inefficient solvent penetration due to large particle size.- Insufficient extraction time.- Inadequate solvent-to-solid ratio. | - Ensure the plant material is finely powdered.- Increase the extraction time and monitor the extract concentration over time.- Optimize the solvent-to-solid ratio; a higher ratio may be needed for larger batches. |
| Inconsistent Yields Between Batches | - Variation in the quality of the plant material (e.g., harvest time, drying conditions).- Inconsistent extraction conditions (temperature, stirring speed). | - Standardize the source and pre-processing of the plant material.- Carefully control and document all extraction parameters for each batch. |
| Solvent Recovery Issues | - High boiling point of the solvent.- Inefficient rotary evaporator or vacuum system. | - Use a solvent with a lower boiling point if compatible with the extraction.- Ensure the vacuum system is functioning optimally and the condenser is at the correct temperature. |
Troubleshooting Chromatographic Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compounds | - Inappropriate mobile phase polarity.- Column overloading.- Column channeling. | - Optimize the gradient profile; a shallower gradient may improve resolution.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly. |
| Compound Elutes Too Quickly or Too Slowly | - Mobile phase is too polar or not polar enough.- Incorrect stationary phase. | - Adjust the starting and ending polarity of the mobile phase gradient.- Consider a different stationary phase if separation is still poor. |
| Tailing of Peaks | - Compound interacting with active sites on the silica gel.- Presence of acidic or basic impurities. | - Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine) to the mobile phase to suppress secondary interactions. |
| Irreversible Adsorption of Compound to the Column | - Highly polar compounds in the crude extract.- Degradation of the compound on the column. | - Pre-purify the crude extract to remove highly polar impurities.- Assess the stability of this compound on silica gel before scaling up. |
Visualizations
Caption: Workflow for the scaled-up isolation of this compound.
strategies to enhance the stability of 3-Epichromolaenide for experiments
Welcome to the technical support center for 3-Epichromolaenide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities. However, like many sesquiterpene lactones, its structure, particularly the lactone ring, can be susceptible to degradation under various experimental conditions, including exposure to non-optimal pH, temperature, and light. This degradation can lead to a loss of biological activity and inaccurate experimental results.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors:
-
pH: The lactone ring in this compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4][5][6][7]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[3][8][9]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent for stock solutions and experimental media can impact stability. While DMSO is a common solvent, its purity and the presence of water can influence compound stability.[10][11][12][13]
Q3: How should I prepare and store stock solutions of this compound?
A3: To maximize the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[11]
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve it in the appropriate volume of anhydrous DMSO.
-
If necessary, use gentle warming (e.g., 37°C water bath) and vortexing to ensure complete dissolution.[11]
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[14]
-
For short-term storage (a few days), -20°C is acceptable.
-
Protect the vials from light by using amber-colored vials or by wrapping them in aluminum foil.
-
Q4: Are there any strategies to enhance the stability of this compound in aqueous experimental media?
A4: Yes, several strategies can be employed to improve the stability of this compound in aqueous solutions for cell-based assays or other experiments:
-
pH Control: Maintain the pH of your experimental medium within a neutral to slightly acidic range (pH 6.8-7.4), as sesquiterpene lactones are generally more stable in this range.[15]
-
Use of Antioxidants: The inclusion of antioxidants, such as N-acetylcysteine (NAC) or ascorbic acid, in the experimental medium may help to mitigate oxidative degradation.[14][16][17]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can protect the labile lactone ring from hydrolysis and improve its aqueous solubility and stability.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments | Degradation of this compound in stock solution or experimental medium. | 1. Prepare fresh stock solutions from powder. 2. Perform a stability study of this compound under your specific experimental conditions (see Protocol 1). 3. Implement stabilization strategies such as pH control, addition of antioxidants, or use of cyclodextrins (see Protocol 2). |
| Precipitation of compound in aqueous media | Low aqueous solubility of this compound. | 1. Ensure the final DMSO concentration in your experimental medium is low (typically ≤ 0.5%). 2. Use gentle warming and vortexing to aid dissolution.[11] 3. Consider using cyclodextrin complexation to enhance solubility. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation. | 1. Standardize your stock solution preparation and storage procedures. 2. Always prepare fresh dilutions for each experiment. 3. Validate the concentration and purity of your stock solution periodically using HPLC (see Protocol 3). |
| Change in color of stock solution | Potential degradation of the compound. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution from the solid compound. 3. Re-evaluate your storage conditions (light exposure, temperature, solvent quality). |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify the conditions under which this compound is unstable.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or a suitable solvent.
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions for a defined period (e.g., 24, 48, 72 hours):
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 60°C in a dry oven.
-
Photodegradation: Expose to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At each time point, neutralize the acid and base samples. Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method (see Protocol 3).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Protocol 2: Enhancing Stability with Cyclodextrin Complexation
This protocol describes a method to prepare a this compound-cyclodextrin inclusion complex to improve its stability and solubility.
Methodology:
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to form inclusion complexes with a variety of molecules.[2]
-
Molar Ratio: Determine the molar ratio of this compound to HP-β-CD to be tested (e.g., 1:1, 1:2).
-
Complexation by Kneading Method: a. Place a defined amount of HP-β-CD in a mortar. b. Add a small amount of water to create a paste. c. Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). d. Add the this compound solution to the HP-β-CD paste and knead for 30-60 minutes. e. Dry the resulting paste under vacuum to obtain a solid powder of the inclusion complex.
-
Solubility and Stability Assessment: a. Determine the aqueous solubility of the complex and compare it to the free compound. b. Perform a stability study on the complex in aqueous solution, as described in Protocol 1, to evaluate the protective effect of cyclodextrin.
Protocol 3: HPLC Method for Quantification of this compound
This protocol provides a general framework for developing an HPLC method to quantify this compound and its degradation products. This method will need to be optimized and validated for your specific instrumentation and experimental conditions.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Example Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of this compound (a common starting point for similar compounds is around 210-230 nm).
-
Sample Preparation: Dilute samples from your experiments to an appropriate concentration with the mobile phase.
-
Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in your samples.
Data Presentation
Table 1: Example of Stability Data for this compound under Forced Degradation
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products |
| Control | 0 | 100 | 0 |
| 24 | 99.8 | 0 | |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 48 | 72.1 | 3 | |
| 0.1 M NaOH, RT | 24 | 15.6 | 4 |
| 48 | <1 | 5 | |
| 3% H₂O₂, RT | 24 | 92.5 | 1 |
| 48 | 85.3 | 2 | |
| 60°C | 24 | 98.1 | 0 |
| 48 | 95.7 | 1 | |
| UV Light | 24 | 90.3 | 2 |
| 48 | 81.5 | 3 |
Note: This is example data. Actual results will vary.
Table 2: Solubility Enhancement of this compound with HP-β-Cyclodextrin
| Compound | Aqueous Solubility (µg/mL) | Fold Increase |
| This compound (Free) | User-determined value | - |
| This compound-HP-β-CD (1:1) | User-determined value | Calculated value |
| This compound-HP-β-CD (1:2) | User-determined value | Calculated value |
Note: This table should be filled with data generated from Protocol 2.
Visualizations
Caption: Workflow for assessing and enhancing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic and kinetic study of the E-ring hydrolysis and lactonization of a novel phosphoryloxymethyl prodrug of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
- 14. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies [ouci.dntb.gov.ua]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Development and Validation of a Method for Determining the Quercetin-3-O-glucuronide and Ellagic Acid Content of Common Evening Primrose (Oenothera biennis) by HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Sesquiterpenoid Lactones: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of natural product chemistry and drug discovery. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and complementary technique. We will explore these methods in the context of confirming the structure of a hypothetical complex sesquiterpenoid lactone, structurally analogous to 3-Epichromolaenide.
X-ray crystallography offers a direct visualization of the molecular structure, providing precise atomic coordinates, bond lengths, and bond angles.[1][2] This technique is unparalleled in its ability to determine the absolute stereochemistry of chiral molecules, which is often a critical factor in their biological activity.[3] However, the primary and often significant challenge is the need to grow high-quality single crystals, a process that can be a major bottleneck in the structural elucidation pipeline.[1][3]
In contrast, NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.[4] A suite of 1D and 2D NMR experiments can be used to piece together the molecular skeleton and determine relative stereochemistry. While NMR does not require crystallization, the interpretation of complex spectra can be challenging, and the determination of absolute stereochemistry is not always straightforward.
This guide will present a comparative overview of these two powerful techniques, including detailed experimental protocols and a summary of the types of quantitative data they provide.
Data Presentation: A Comparative Analysis
The following tables summarize the typical quantitative data obtained from X-ray crystallography and NMR spectroscopy for the structural elucidation of a novel sesquiterpenoid lactone.
Table 1: X-ray Crystallography Data
| Parameter | Typical Value/Information | Significance |
| Crystal System | e.g., Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁2₁2₁ | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions (Å) | a = 10.2, b = 12.5, c = 15.8 | The dimensions of the repeating unit of the crystal. |
| Resolution (Å) | e.g., 0.77 | A measure of the level of detail in the electron density map; lower values are better. |
| R-factor / R-free | e.g., 0.045 / 0.050 | Indicators of the quality of the fit between the crystallographic model and the experimental diffraction data. |
| Flack Parameter | e.g., 0.02(3) | Used to determine the absolute configuration of the molecule. A value close to 0 for a known chirality. |
| Atomic Coordinates | A list of x, y, z coordinates for each non-hydrogen atom. | Defines the precise position of each atom in the unit cell. |
| Bond Lengths (Å) | e.g., C-C: 1.54, C=C: 1.34, C-O: 1.43, C=O: 1.23 | Provides exact distances between bonded atoms. |
| Bond Angles (°) | e.g., C-C-C: 109.5, C=C-C: 120 | Provides the angles between adjacent chemical bonds. |
| Torsion Angles (°) | A list of dihedral angles. | Describes the conformation of the molecule. |
Table 2: NMR Spectroscopy Data (¹H and ¹³C)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 5.85 | dd | 10.5, 2.5 | H-1 |
| ¹H | 2.30 | m | H-2 | |
| ¹³C | 170.2 | s | C-12 (lactone) | |
| ¹³C | 139.8 | s | C-4 | |
| ¹³C | 82.5 | d | C-5 | |
| ... | ... | ... | ... | ... |
Table 3: 2D NMR Correlation Data
| Experiment | Correlation Observed | Structural Information Deduced |
| COSY | H-1 with H-2; H-5 with H-6 | Identifies proton-proton coupling networks within the molecule. |
| HSQC | C-1 with H-1; C-2 with H-2 | Correlates protons with their directly attached carbons. |
| HMBC | C-12 with H-11; C-4 with H-5 | Reveals long-range (2-3 bond) correlations between protons and carbons. |
| NOESY | H-1 with H-9; H-5 with H-14 | Shows through-space proximity of protons, aiding in stereochemical assignment. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystallization: The purified sesquiterpenoid lactone (1-5 mg) is dissolved in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate). High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or solvent layering at a constant temperature. The goal is to obtain a single crystal with dimensions of at least 0.1 mm in all directions.[2][3]
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5418 Å) from a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial electron density map is calculated, from which an initial model of the molecule is built. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.[3]
-
Absolute Stereochemistry Determination: If the molecule is chiral and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified sesquiterpenoid lactone is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-800 MHz). Standard pulse sequences are used to obtain quantitative spectra.
-
2D NMR Data Acquisition: A series of 2D NMR experiments are performed to establish connectivity and stereochemistry. These typically include:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, which is crucial for determining relative stereochemistry.
-
-
Data Processing and Analysis: The acquired NMR data are processed (Fourier transformation, phasing, and baseline correction) using specialized software. The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assemble the molecular structure piece by piece.
Workflow and Logic Diagrams
The following diagrams illustrate the workflows for structural elucidation using X-ray crystallography and NMR spectroscopy.
Caption: Workflow for structural elucidation using X-ray crystallography.
Caption: Workflow for structural elucidation using NMR spectroscopy.
References
Validating the In Vivo Anti-Cancer Potential of 3-Epichromolaenide: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-cancer activity of natural compounds derived from Chromolaena odorata, the source of 3-Epichromolaenide. Due to the limited availability of specific in vivo data for this compound, this analysis focuses on the performance of Chromolaena odorata extracts as a proxy, compared against a standard chemotherapeutic agent. This guide is intended to support further research and development of novel anti-cancer therapies.
Comparative Efficacy in a Breast Cancer Model
An in vivo study utilizing a 7,12-Dimethylbenz[a]anthracene (DMBA)-induced breast cancer model in rats demonstrated the potent anti-tumor effects of an ethanolic extract of Chromolaena odorata leaves. The extract exhibited a significant, dose-dependent reduction in the number, volume, and weight of cancer nodules.[1] Notably, at a dose of 2000 mg/kg, the extract showed a more significant reduction in the weight of cancer nodules compared to the standard chemotherapeutic drug, doxorubicin (B1662922).[1]
| Treatment Group | Number of Nodules (Mean) | Volume of Nodules (Mean, cm³) | Weight of Nodules (Mean, g) |
| Cancer Control | 5.83 | 4.11 | 3.01 |
| Doxorubicin (2 mg/kg) | 1.17 | 0.82 | 0.58 |
| C. odorata Extract (500 mg/kg) | 1.50 | 1.13 | 0.81 |
| C. odorata Extract (1000 mg/kg) | 1.17 | 0.79 | 0.57 |
| C. odorata Extract (2000 mg/kg) | 1.00 | 0.51 | 0.35 |
| C. odorata Extract (4000 mg/kg) | 1.00 | 0.53 | 0.37 |
Data summarized from a study on DMBA-induced breast cancer in rats.[1]
Broader Context: Anti-Cancer Activity of Sesquiterpene Lactones
This compound belongs to the sesquiterpene lactone class of compounds, which are known for their diverse biological activities, including potent anti-cancer effects.[2][3][4] Numerous in vivo studies on other sesquiterpene lactones have demonstrated significant tumor growth inhibition across various cancer types, such as pancreatic, breast, colon, and lung cancer.[2][5][6] This broader context supports the therapeutic potential of this compound as a member of this promising class of natural products.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the evaluation and replication of in vivo studies.
DMBA-Induced Breast Cancer Model in Rats[1]
-
Animal Model: Female Sprague-Dawley rats.
-
Carcinogen Induction: A single dose of 7,12-Dimethylbenz[a]anthracene (DMBA) in sesame oil is administered orally to induce mammary tumors.
-
Treatment Groups:
-
Normal Control (no DMBA, no treatment)
-
Cancer Control (DMBA, vehicle treatment)
-
Doxorubicin (DMBA, 2 mg/kg body weight, intraperitoneal injection)
-
C. odorata Extract (DMBA, various doses, oral gavage)
-
-
Treatment Duration: Treatment is typically initiated after the appearance of palpable tumors and continues for a specified period (e.g., 16 weeks).
-
Efficacy Assessment: Tumor incidence, number, volume, and weight are measured at regular intervals and at the end of the study. Body weight is also monitored to assess toxicity.
-
Histopathological Analysis: Tumor tissues are collected for histological examination to confirm the presence of carcinoma.
Signaling Pathways and Experimental Workflow
The anti-cancer activity of sesquiterpene lactones is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One of the primary targets is the NF-κB signaling pathway, which is frequently dysregulated in cancer.[5][6]
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
The following diagram illustrates the typical workflow for an in vivo anti-cancer study using a xenograft model.
Caption: A generalized workflow for in vivo anti-cancer drug testing.
Conclusion
The available in vivo data on Chromolaena odorata extracts strongly suggest that its constituent compounds, including this compound, hold significant promise as anti-cancer agents. The superior performance of the extract compared to doxorubicin in reducing tumor weight in a preclinical breast cancer model warrants further investigation into the isolated compounds. Future research should focus on conducting in vivo studies with purified this compound to definitively establish its efficacy and safety profile and to elucidate its precise mechanism of action. The broader evidence from other sesquiterpene lactones further strengthens the rationale for advancing this compound in the drug development pipeline.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 3. Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Epichromolaenide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of two common analytical methods for the quantification of 3-Epichromolaenide, a sesquiterpenoid of interest in pharmaceutical research. The focus is on the critical process of cross-validation to ensure data integrity and consistency when employing different analytical techniques or when transferring methods between laboratories. This is a crucial step in regulated environments, including preclinical and clinical drug development, to ensure the reliability of pharmacokinetic and toxicokinetic data.
Introduction to this compound and Analytical Considerations
This compound (C22H28O7) is a natural product with potential therapeutic applications.[] The development of robust and reliable analytical methods is fundamental for its progression through the drug development pipeline. The choice of analytical methodology often depends on the required sensitivity, the complexity of the sample matrix (e.g., plasma, tissue homogenates), and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two frequently employed techniques for the quantification of small molecules like this compound.
Cross-validation of analytical methods is essential when data from different methods are to be combined or compared.[2][3] This process ensures that the methods provide equivalent results and that any observed differences are within predefined acceptance limits.
Comparison of Analytical Methods
The two primary analytical techniques suitable for the quantification of this compound in biological matrices are HPLC-UV and LC-MS/MS. Each method presents a unique set of advantages and limitations.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information and can distinguish between compounds with the same retention time. |
| Sensitivity | Lower (typically in the ng/mL to µg/mL range). | Higher (typically in the pg/mL to ng/mL range).[4] |
| Linearity | Good over a narrower concentration range. | Excellent over a wide dynamic range.[5] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Generally lower due to longer run times. | Can be higher with the use of ultra-high-performance liquid chromatography (UHPLC) systems.[4] |
| Robustness | Generally considered very robust and easy to transfer between labs. | Can be more complex to transfer due to instrument-specific parameters. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.
Sample Preparation (for both methods)
A generic sample preparation protocol for plasma is described below. Optimization for specific matrices is recommended.
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled compound or an analogue).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
LC-MS/MS Method
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-3.5 min, 90% B; 3.5-4.0 min, 90-10% B; 4.0-5.0 min, 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
This compound: e.g., m/z 417.2 -> 289.1 (quantifier), 417.2 -> 245.1 (qualifier)
-
Internal Standard: To be determined based on the selected IS.
-
-
Injection Volume: 5 µL.
-
Run Time: 5 minutes.
Cross-Validation of Analytical Methods
Cross-validation is performed to demonstrate that two different analytical methods provide comparable results for the same set of samples.[2] This typically involves analyzing quality control (QC) samples and, if available, incurred samples by both methods.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined. A common approach is:
-
For QC Samples: The mean concentration of at least two-thirds of the QC samples from the comparator method should be within ±20% of the nominal concentration determined by the reference method.[7]
-
For Incurred Samples: At least 67% of the incurred sample results from the comparator method should be within ±20% of the results from the reference method.[2]
Quantitative Data Summary
The following tables summarize hypothetical but representative validation and cross-validation data for the two methods.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias at LLOQ) | ± 15% | ± 10% |
| Precision (%CV at LLOQ) | < 20% | < 15% |
| Matrix Effect | Not applicable | Assessed and within acceptable limits |
| Recovery | > 85% | > 90% |
Table 2: Cross-Validation Results (QC Samples)
| QC Level | Reference Method (HPLC-UV) Mean Conc. (ng/mL) | Comparator Method (LC-MS/MS) Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| Low QC (30 ng/mL) | 28.5 | 31.2 | +9.5% | Pass |
| Mid QC (300 ng/mL) | 305.1 | 298.7 | -2.1% | Pass |
| High QC (3000 ng/mL) | 2950.4 | 3015.8 | +2.2% | Pass |
Table 3: Cross-Validation Results (Incurred Samples)
| Sample ID | Reference Method (HPLC-UV) Conc. (ng/mL) | Comparator Method (LC-MS/MS) Conc. (ng/mL) | % Difference | Within ±20%? |
| IS-001 | 15.2 | 16.8 | +10.5% | Yes |
| IS-002 | 128.4 | 119.9 | -6.6% | Yes |
| IS-003 | 450.7 | 482.1 | +7.0% | Yes |
| IS-004 | 25.9 | 22.1 | -14.7% | Yes |
| IS-005 | 88.3 | 95.6 | +8.3% | Yes |
| IS-006 | 567.2 | 499.8 | -11.9% | Yes |
| IS-007 | 33.1 | 38.5 | +16.3% | Yes |
| IS-008 | 176.5 | 159.2 | -9.8% | Yes |
| IS-009 | 952.1 | 1011.4 | +6.2% | Yes |
| IS-010 | 45.6 | 55.9 | +22.6% | No |
| % Passing: | 90% |
Stability Considerations
Stability testing is a critical component of method validation and ensures that the analyte is stable throughout the sample lifecycle, from collection to analysis.[8] Stability should be evaluated under various conditions:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample handling.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) over an extended period.[9]
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
The stability of this compound should be established in the relevant biological matrix using one of the validated analytical methods.
Signaling Pathways and Logical Relationships
The diagram below illustrates the decision-making process for selecting and validating an analytical method for this compound.
Caption: Decision tree for analytical method selection and validation.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the study, particularly the required sensitivity. When data from both methods need to be integrated, a thorough cross-validation as outlined in this guide is mandatory to ensure the consistency and reliability of the analytical results. The provided protocols and acceptance criteria, based on regulatory guidelines, offer a framework for conducting such cross-validations.
References
A Comparative Analysis of the Cytotoxic Effects of Parthenolide and 3-Epichromolaenide
In the landscape of oncological research, natural compounds present a promising frontier for the development of novel therapeutic agents. Among these, sesquiterpene lactones have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a detailed comparison of the cytotoxic effects of two such compounds: the well-researched parthenolide (B1678480) and the lesser-known 3-Epichromolaenide. Due to the limited availability of specific data on this compound, this comparison will extend to the cytotoxic properties of compounds isolated from the Chromolaena genus, from which this compound is derived.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and known mechanisms of action to inform future research and development endeavors.
Quantitative Cytotoxicity Data
Table 1: Cytotoxic Activity (IC50) of Parthenolide Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [2] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [2] |
| A549 | Lung Carcinoma | 4.3 | [3] |
| TE671 | Medulloblastoma | 6.5 | [3] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.8 | [3] |
| 5637 | Bladder Cancer | <10 (dose-dependent) | [4] |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [5] |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13 | [5] |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | [5] |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | [5] |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | [5] |
| HCT116 (p53+/+) | Colon Carcinoma | >50 | [6] |
| U87.MG | Glioblastoma | 46.0 ± 3.8 | [6] |
| U87.MG.EGFR | Glioblastoma | 32.7 ± 3.8 | [6] |
| MDA-MB-231-pcDNA | Breast Cancer | >50 | [6] |
| MDA-MB-231-BCRP | Breast Cancer | 3.5 ± 0.5 | [6] |
Table 2: Cytotoxic Activity (IC50) of Chromolaena odorata Extracts and Isolated Compounds
| Extract/Compound | Cell Line | Cancer Type | IC50 | Reference |
| Ethyl Acetate Extract | MCF-7 | Breast Cancer | 218.78 µg/mL | [7] |
| Ethyl Acetate Extract | T47D | Breast Cancer | 307.61 µg/mL | [7] |
| Flavonoid Glycoside 1 | LLC | Lewis Lung Carcinoma | 28.2 µM | [2] |
| Flavonoid Glycoside 1 | HL-60 | Promyelocytic Leukemia | 11.6 µM | [2] |
| Flavonoid Glycoside 2 | HL-60 | Promyelocytic Leukemia | 10.8 µM | [2] |
| Ethanolic Extract | Hep G2 | Liver Cancer | 23.44 µg/mL | [8] |
Mechanisms of Cytotoxic Action
Parthenolide: A Potent Inhibitor of NF-κB and Inducer of Apoptosis
Parthenolide is a well-characterized sesquiterpene lactone known for its anti-inflammatory and anticancer properties.[3][9] Its primary mechanism of cytotoxic action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][][11][12]
NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancer types, NF-κB is constitutively active, promoting cancer cell survival and resistance to therapy. Parthenolide inhibits NF-κB activation by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[7][8][11] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.[8][11]
The inhibition of NF-κB by parthenolide leads to the induction of apoptosis, or programmed cell death, in cancer cells.[2][] This is achieved through several interconnected pathways:
-
Modulation of Bcl-2 Family Proteins: Parthenolide treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bim.[2] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3.[2] Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.
-
Induction of Oxidative Stress: Parthenolide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can further contribute to mitochondrial dysfunction and the induction of apoptosis.
-
Cell Cycle Arrest: In some cancer cell lines, parthenolide can induce cell cycle arrest, preventing cancer cells from proliferating.[4]
This compound and Chromolaena Compounds: An Emerging Area of Research
While specific mechanistic data for this compound is currently unavailable, research on extracts and other compounds from the Chromolaena genus suggests potential cytotoxic mechanisms. This compound is known to be isolated from Chromolaena glaberrima.
Studies on Chromolaena odorata extracts have demonstrated the induction of apoptosis in breast cancer cells.[7] The cytotoxic effects of these extracts are attributed to the presence of various bioactive compounds, including flavonoids, alkaloids, and terpenoids. Flavonoids, in particular, have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, and to block angiogenesis. Some flavonoid glycosides isolated from C. odorata have demonstrated significant cytotoxic activity against leukemia and lung carcinoma cells.[2] The proposed mechanisms for the cytotoxic effects of Chromolaena compounds often involve the induction of apoptosis and the inhibition of cancer cell proliferation, though the specific molecular targets are not as well-defined as those for parthenolide.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., parthenolide or this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the established signaling pathway for parthenolide-induced apoptosis.
Caption: A typical experimental workflow for determining the IC50 value of a cytotoxic compound.
Caption: Signaling pathway of Parthenolide-induced apoptosis via NF-κB inhibition.
Conclusion
Parthenolide stands out as a sesquiterpene lactone with a well-documented and potent cytotoxic profile against a broad range of cancer cell lines. Its mechanism of action, primarily through the inhibition of the pro-survival NF-κB pathway and subsequent induction of apoptosis, is well-established.
In contrast, specific data on the cytotoxic effects and mechanisms of this compound are scarce. However, the demonstrated cytotoxicity of extracts and other purified compounds from the Chromolaena genus suggests that it is a promising source of novel anticancer agents. The available data on Chromolaena odorata indicates that its constituents can induce apoptosis in cancer cells, warranting further investigation into the specific bioactivities of its individual compounds, including this compound.
For researchers in drug discovery, parthenolide serves as a valuable positive control and a benchmark for a natural compound with potent cytotoxic and pro-apoptotic properties. The Chromolaena genus, and by extension this compound, represents a relatively untapped resource that merits further exploration to isolate and characterize novel cytotoxic compounds and elucidate their mechanisms of action. Future studies focusing on the isolation and comprehensive biological evaluation of this compound are essential to fully understand its therapeutic potential and to enable a more direct and detailed comparison with established cytotoxic agents like parthenolide.
References
- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of some sesquiterpene lactones "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity and Anti-inflammatory Cytokinine Activity Study of Three Isolated Novel Compounds of Prismatomeris glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and Cytotoxicity Studies of Aqueous and Ethanolic Leaf Extracts of Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Independent Verification of the Biological Target of 3-Epichromolaenide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the independent verification of the biological target of 3-Epichromolaenide, a sesquiterpene lactone with potential therapeutic applications. Due to the limited direct research on this compound, this guide extends its scope to closely related sesquiterpene lactones, particularly those isolated from the Chromolaena and Tithonia genera, to infer potential biological targets and the methodologies for their verification. The primary focus of this analysis is the potential interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a target implicated for other similar natural products.
Executive Summary
Direct independent verification of the biological target for this compound is not yet available in published literature. However, compelling evidence from studies on analogous sesquiterpene lactones suggests that Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a strong candidate for its primary biological target. This guide outlines the existing evidence for PPARγ activation by similar compounds, details the experimental protocols used for target identification and validation, and presents the quantitative data available to date. The lack of direct and independent verification for this compound itself highlights a significant research gap and an opportunity for further investigation.
Postulated Biological Target: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)
While a specific molecular target for this compound has not been definitively identified, research on other sesquiterpene lactones from the Asteraceae family points towards PPARγ as a plausible candidate. PPARs are nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[1] The activation of PPARγ by natural compounds is a growing area of interest for the development of treatments for metabolic diseases and cancer.[1]
Evidence for PPARγ as a potential target for sesquiterpene lactones comes from studies on compounds with structural similarities to this compound:
-
Tirotundin and Tagitinin A , sesquiterpene lactones isolated from Tithonia diversifolia, have been shown to act as dual agonists for PPARα and PPARγ.[2][3]
-
Odoratin , an undecanortriterpenoid from Chromolaena odorata (the same genus as the source of this compound), has demonstrated moderate PPARγ activation.[4][5]
-
Another sesquiterpene lactone, Britannin , has been shown to exert its anti-cancer effects through the activation of the PPARγ signaling pathway.[6]
These findings collectively suggest that the sesquiterpene lactone scaffold, likely shared by this compound, has the potential to interact with and modulate the activity of PPARγ.
Comparative Analysis of Target Identification Data
To date, quantitative data on the direct interaction of this compound with any biological target is unavailable. However, data from related compounds provide a benchmark for potential efficacy and the methodologies used for verification.
| Compound | Putative Target | Assay Type | Key Findings | Source |
| Tirotundin | PPARγ | Fluorescence Polarization Competitive Binding | IC50 = 27 μM | [2][3] |
| Tagitinin A | PPARγ | Fluorescence Polarization Competitive Binding | IC50 = 55 μM | [2][3] |
| Odoratin | PPARγ | Luciferase Reporter Assay | EC50 = 3.10 μM | [5] |
| Deoxyelephantopin | PPARγ | Luciferase Reporter Assay | Selective partial agonist | |
| Britannin | PPARγ | Western Blotting & qRT-PCR | Increased mRNA and protein levels of PPARγ | [6] |
Note: The absence of data for this compound underscores the need for primary research to establish its biological target and activity.
Experimental Protocols for Target Verification
The identification and validation of a biological target for a small molecule like this compound involves a multi-step process. The following are detailed methodologies for key experiments that have been and could be employed.
Luciferase Reporter Gene Assay for PPARγ Activation
This cell-based assay is a primary screening method to determine if a compound can activate a specific transcription factor, in this case, PPARγ.
Principle: Cells are engineered to express the PPARγ protein and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter element (PPRE). If the test compound activates PPARγ, the receptor binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the level of PPARγ activation.[7][8]
Detailed Protocol:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells or a similar cell line are cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are then transiently co-transfected with two plasmids: one containing the full-length human PPARγ gene and another containing a luciferase reporter gene driven by a PPRE.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a period of 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed to release the cellular components, including the expressed luciferase. A luciferase substrate is added to the cell lysate.
-
Data Acquisition and Analysis: The luminescence is measured using a luminometer. The relative light units (RLUs) are normalized to a co-transfected control (e.g., β-galactosidase) to account for variations in transfection efficiency. The data is then plotted to determine the dose-response curve and calculate the EC50 value.
Fluorescence Polarization (FP) Competitive Binding Assay
This in vitro assay directly measures the binding affinity of a compound to the ligand-binding domain (LBD) of a receptor.
Principle: A fluorescently labeled ligand (tracer) that is known to bind to the PPARγ LBD is used. When the tracer is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger PPARγ LBD, its tumbling is slower, leading to higher fluorescence polarization. A test compound that competes with the tracer for binding to the LBD will displace the tracer, causing a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagents: Purified recombinant PPARγ LBD, a fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of a known agonist), and the test compound.
-
Assay Setup: The assay is typically performed in a microplate format. A fixed concentration of the PPARγ LBD and the fluorescent tracer are incubated together.
-
Competitive Binding: Serial dilutions of the test compound are added to the mixture. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarization filters.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound. The data is fitted to a competitive binding model to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in target identification and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for PPARγ Target Identification and Verification.
Caption: Postulated PPARγ Signaling Pathway for Sesquiterpene Lactones.
Conclusion and Future Directions
The independent verification of the biological target of this compound remains an open area of research. Based on the available data for structurally similar sesquiterpene lactones, PPARγ stands out as a highly probable target. The experimental protocols outlined in this guide, including luciferase reporter assays and fluorescence polarization binding assays, provide a clear roadmap for the necessary investigations.
Future research should focus on:
-
Direct Testing of this compound: Performing the described assays to determine if this compound directly binds to and activates PPARγ.
-
Independent Replication: Encouraging multiple independent laboratories to replicate the findings for related compounds to strengthen the evidence for PPARγ as a common target for this class of sesquiterpene lactones.
-
Broader Target Profiling: Utilizing unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry, to identify other potential off-target effects and to confirm the specificity of the interaction with PPARγ.
By addressing these research gaps, the scientific community can build a more complete understanding of the molecular mechanisms underlying the biological activities of this compound and pave the way for its potential development as a therapeutic agent.
References
- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARγ agonist from Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PPARγ/ NF-κB Signaling Pathway by Britannin, a Sesquiterpene Lactone from Inula aucheriana DC., in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. indigobiosciences.com [indigobiosciences.com]
A Proposed Synthetic Pathway for 3-Epichromolaenide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed synthetic route for 3-Epichromolaenide, a member of the guaianolide class of sesquiterpenoid lactones. Due to the absence of a published total synthesis for this specific epimer, this document outlines a plausible pathway based on well-established methodologies for the synthesis of related natural products. This guide also offers a comparative analysis of alternative strategies and provides detailed, albeit representative, experimental protocols and validation data to aid researchers in the potential synthesis and characterization of this and similar compounds.
Proposed Retrosynthetic Analysis
The proposed synthesis of this compound commences from the readily available chiral starting material, (R)-carvone. The retrosynthetic analysis (Figure 1) disconnects the target molecule into key building blocks, highlighting a strategy that focuses on the early introduction of stereocenters and the formation of the characteristic 5-7-5 fused ring system of guaianolides.
Caption: Figure 1. Proposed retrosynthetic analysis of this compound.
Proposed Synthetic Route and Comparison with Alternatives
The forward synthesis (Figure 2) details a multi-step sequence starting from (R)-carvone. This proposed route is compared with a hypothetical alternative that employs an intramolecular Diels-Alder reaction for the key cyclization step, a common strategy in the synthesis of similar polycyclic systems.
Caption: Figure 2. Proposed synthetic pathway to this compound.
| Step | Proposed Route: Key Transformation | Alternative Route: Key Transformation | Comparison of Strategies |
| 6 | Ring-Closing Metathesis (RCM) | Intramolecular Diels-Alder | RCM is often highly efficient for forming medium to large rings and is tolerant of many functional groups. The choice of catalyst (e.g., Grubbs' catalysts) can influence efficiency. The intramolecular Diels-Alder reaction can form multiple stereocenters in a single step with high predictability based on the dienophile and diene geometry. However, it may require higher temperatures and the synthesis of the requisite diene-dienophile precursor can be more complex. |
| 7 | Directed Epoxidation | Directed Epoxidation | The stereochemistry at the C3 position is crucial for obtaining the "epi" configuration. A directed epoxidation, for example, a Sharpless asymmetric epoxidation or a substrate-controlled epoxidation using m-CPBA where a nearby hydroxyl group directs the oxidant, would be critical. This step is essential for both routes to control the desired stereochemistry. |
Data Presentation: Predicted Yields and Spectroscopic Data
The following tables summarize the predicted yields for the proposed synthetic route, based on literature precedents for similar transformations, and the predicted NMR data for the final product.
Table 1: Predicted Yields for the Proposed Synthetic Route
| Step | Transformation | Reagents | Predicted Yield (%) | Reference Reaction |
| 1 | Allylation & Protection | AllylMgBr, then TBSCl, imidazole | 85-95 | Synthesis of related sesquiterpenoids |
| 2 | Oxidative Cleavage | O₃, then Me₂S | 80-90 | Standard ozonolysis protocols |
| 3 | Wittig Reaction | Ph₃P=CHCO₂Et | 75-85 | Olefination of aldehydes |
| 4 | Deprotection & Oxidation | TBAF, then DMP | 80-90 | Standard deprotection and oxidation |
| 5 | Grignard Addition | VinylMgBr | 70-80 | Nucleophilic addition to aldehydes |
| 6 | Ring-Closing Metathesis | Grubbs' II catalyst | 70-85 | Formation of seven-membered rings |
| 7 | Stereoselective Epoxidation | m-CPBA | 60-75 (diastereoselective) | Substrate-controlled epoxidations |
| 8 | Lactonization & Functionalization | Acid or base catalysis, Ac₂O | 50-65 | Standard lactonization and acylation |
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Note: Predicted chemical shifts (δ) are in ppm relative to TMS. These are estimations based on data from structurally similar guaianolides.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm, multiplicity, J in Hz) |
| 1 | 45-50 | 2.5-2.7 (m) |
| 2 | 30-35 | 1.8-2.0 (m) |
| 3 | 70-75 | 4.0-4.2 (m) |
| 4 | 140-145 | - |
| 5 | 125-130 | 5.0-5.2 (d, J ≈ 2) |
| 6 | 80-85 | 4.5-4.7 (t, J ≈ 8) |
| 7 | 50-55 | 2.8-3.0 (m) |
| 8 | 40-45 | 2.2-2.4 (m) |
| 9 | 35-40 | 1.9-2.1 (m) |
| 10 | 150-155 | - |
| 11 | 140-145 | - |
| 12 | 170-175 | - |
| 13 | 120-125 | 6.2 (d, J ≈ 3), 5.6 (d, J ≈ 3) |
| 14 | 15-20 | 1.8-2.0 (s) |
| 15 | 20-25 | 1.1-1.3 (d, J ≈ 7) |
Experimental Protocols
Detailed methodologies for key steps in the proposed synthesis are provided below. These are representative protocols adapted from the synthesis of related guaianolide natural products.
Protocol 1: Ring-Closing Metathesis (Step 6)
To a solution of the diene precursor (1.0 mmol) in dry, degassed CH₂Cl₂ (100 mL, 0.01 M) is added Grubbs' second-generation catalyst (0.05 mmol, 5 mol%). The reaction mixture is stirred under an argon atmosphere at 40 °C for 4-6 hours, monitoring by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the cycloheptene (B1346976) product.
Protocol 2: Stereoselective Epoxidation (Step 7)
The cycloheptene (1.0 mmol) is dissolved in CH₂Cl₂ (20 mL) and cooled to 0 °C. To this solution, m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) is added portion-wise over 10 minutes. The reaction is stirred at 0 °C for 2-4 hours, monitoring by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the desired 3-epoxide.
Validation Workflow
The validation of the synthetic route and the confirmation of the structure and stereochemistry of the final product, this compound, would involve a series of analytical techniques.
Caption: Figure 3. Workflow for the validation of synthetic this compound.
This guide provides a comprehensive, albeit proposed, framework for the synthesis and validation of this compound. By leveraging established synthetic strategies for guaianolide sesquiterpenes, a plausible and stereocontrolled route is outlined. The comparative analysis of key cyclization strategies, along with detailed representative protocols and predicted analytical data, serves as a valuable resource for researchers embarking on the synthesis of this and other structurally complex natural products. The successful synthesis and characterization of this compound will ultimately rely on careful experimental execution and rigorous spectroscopic analysis to confirm its structure and stereochemistry.
Benchmarking the Bioactivity of 3-Epichromolaenide Against Known Inhibitors of the NF-κB and STAT3 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document serves as a benchmark, providing the necessary context and experimental protocols for researchers to evaluate the efficacy of 3-Epichromolaenide in comparison to well-characterized inhibitors.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several known inhibitors of the NF-κB and STAT3 pathways. This data provides a quantitative baseline for assessing the potential potency of this compound.
Table 1: Bioactivity of Known NF-κB Pathway Inhibitors
| Inhibitor | Target | Assay Type | IC50 |
| Parthenolide | IKK, p65 | EMSA | ~5 µM |
| Helenalin | p65 | EMSA | 5 µM[2] |
| Costunolide | IKK, p65 | Cell Viability (A431 cells) | 0.8 µM[3] |
| BAY 11-7082 | IKKβ | IκBα Phosphorylation | 10 µM[1][4][5][6] |
Table 2: Bioactivity of Known STAT3 Pathway Inhibitors
| Inhibitor | Target | Assay Type | IC50 |
| Stattic | STAT3 SH2 Domain | Cell-free | 5.1 µM[7][8][9][10] |
| Cryptotanshinone | STAT3 Phosphorylation | Cell-free | 4.6 µM[11][12][13] |
| JSI-124 (Cucurbitacin I) | JAK/STAT3 | Phospho-STAT3 Levels (A549 cells) | 500 nM[14][15] |
Signaling Pathway Overview
The NF-κB and STAT3 signaling pathways are central regulators of inflammation, cell proliferation, and survival. Their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
Experimental Protocols
To quantitatively assess the bioactivity of this compound, the following standard experimental protocols are recommended.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Principle: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a known inhibitor for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value from the dose-response curve.
Western Blot for Phospho-STAT3 (Tyr705)
This method determines the level of STAT3 activation by detecting its phosphorylation at Tyrosine 705.
Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., a cancer cell line with constitutively active STAT3) and treat with this compound or a known inhibitor for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Densitometry: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is used to detect the DNA-binding activity of NF-κB.
Principle: Nuclear extracts containing activated NF-κB are incubated with a labeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band indicates inhibition of NF-κB DNA binding.
Protocol:
-
Nuclear Extract Preparation: Treat cells with this compound or a known inhibitor, followed by stimulation with an NF-κB activator. Isolate nuclear extracts.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence with a non-radioactive (e.g., biotin, infrared dye) or radioactive tag.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).[21][22]
-
Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.
-
Detection: Detect the labeled probe using an appropriate method (e.g., chemiluminescence, fluorescence imaging, or autoradiography).
By employing these established methodologies, researchers can effectively benchmark the bioactivity of this compound against known inhibitors, thereby elucidating its therapeutic potential and mechanism of action.
References
- 1. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Stattic | Cell Signaling Technology [cellsignal.com]
- 9. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cryptotanshinone | Tanshinone c | STAT3 inhibitor | TargetMol [targetmol.com]
- 14. Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 3-Epichromolaenide: A Guide for Laboratory Professionals
Hazard Assessment of 3-Epichromolaenide
This compound is a sesquiterpenoid lactone isolated from the plant Chromolaena glaberrima.[] While specific toxicological data for this compound is limited, the broader class of sesquiterpenoid lactones is known for a range of biological activities. Many compounds in this class exhibit cytotoxicity, and the presence of an α-methylene-γ-lactone moiety, a common feature, is often linked to this activity.[2][3] This functional group can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, which is a basis for their biological effects.[3] Given these properties, it is prudent to handle this compound and its waste as potentially hazardous.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, ensure the following personal protective equipment (PPE) is in use:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The following procedure is a conservative approach for the disposal of this compound waste, treating it as hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated materials in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
Ensure the container is compatible with the solvent used.
-
Do not mix with other types of chemical waste unless explicitly approved by your EHS department. Keep halogenated and non-halogenated solvent wastes separate.[4]
-
-
Sharps Waste:
-
Any needles, syringes, or glass Pasteur pipettes contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 2: Waste Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other components in the container (e.g., solvents and their approximate concentrations)
-
The date the waste was first added to the container
-
The specific hazards associated with the waste (e.g., "Potentially Cytotoxic," "Handle with Gloves")
Step 3: Waste Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[4]
-
Store in a location with secondary containment to prevent spills.
-
Segregate the waste container from incompatible materials.[4][5]
Step 4: Arranging for Disposal
-
Once the waste container is full or you have finished the project, arrange for a pickup from your institution's EHS department or their designated hazardous waste contractor.[6][7][8]
-
Follow your institution's specific procedures for requesting a waste pickup.
Data Summary Table
| Parameter | Information/Recommendation | Source |
| Chemical Name | This compound | N/A |
| Chemical Class | Sesquiterpenoid Lactone | [] |
| Potential Hazards | Cytotoxicity, potential to act as a Michael acceptor and react with biological molecules. | [2][3] |
| Recommended PPE | Safety goggles, chemically resistant gloves, lab coat. | General Lab Practice |
| Waste Classification | Hazardous Chemical Waste (pending EHS confirmation). | Inferred |
| Solid Waste Disposal | Collect in a labeled, sealed hazardous waste container. | [5] |
| Liquid Waste Disposal | Collect in a labeled, compatible, leak-proof hazardous waste container. Do not mix with other waste streams. | [4][9] |
| Final Disposal | Arrange for pickup by your institution's authorized hazardous waste management service. | [6][7][8][10] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the handling and disposal of a research chemical like this compound, for which specific safety data is not available.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Waste Disposal | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. triumvirate.com [triumvirate.com]
Personal protective equipment for handling 3-Epichromolaenide
Essential Safety and Handling Guide for 3-Epichromolaenide
This guide provides critical safety, operational, and disposal information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, cytotoxic small molecules in a research and development setting. Adherence to these protocols is essential to ensure personal safety and prevent contamination.
Potential Hazards: While a specific hazard profile for this compound is not readily available, compounds of a similar nature often exhibit cytotoxic properties. Therefore, it should be handled with the utmost care, assuming potential risks such as carcinogenicity, mutagenicity, and teratogenicity.[1] Exposure can occur through skin contact, inhalation of aerosols or powders, and accidental ingestion.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound.[1] The required PPE for various laboratory activities involving this compound is summarized below.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable, fluid-resistant gown[1]- Double gloves (chemotherapy-tested nitrile or neoprene)[1][2]- N95 or N100 Respirator (fit-tested)[1]- Safety goggles and face shield[1] |
| Preparing Solutions | - Disposable, fluid-resistant gown[1]- Double gloves (chemotherapy-tested nitrile or neoprene)[1][2]- Work within a certified chemical fume hood[2]- Safety goggles and face shield[1] |
| Administering Compound (In vitro/In vivo) | - Disposable, fluid-resistant gown[1]- Double gloves (chemotherapy-tested nitrile or neoprene)[1][2]- Safety goggles[1]- Use of a biological safety cabinet (BSC) for in vitro work is recommended |
| Waste Disposal | - Disposable, fluid-resistant gown[1]- Double gloves (chemotherapy-tested nitrile or neoprene)[1][2]- Safety goggles[1] |
Experimental Protocols
Donning and Doffing PPE:
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable, fluid-resistant gown and tie it securely.[1]
-
Respirator/Mask: If required, don a fit-tested N95 or N100 respirator. For work in a Biological Safety Cabinet (BSC), a surgical mask may be sufficient to protect the sterile field.[1]
-
Eye and Face Protection: Put on safety goggles and a face shield if there is a risk of splashing.[1]
-
Gloves: Don the first pair of chemotherapy-rated gloves, ensuring they extend over the cuffs of the gown. Don a second pair of gloves over the first.[1]
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Untie the gown and remove it by folding it inward on itself to contain any contamination.[1]
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.[1]
-
Respirator/Mask: Remove the respirator or mask.[1]
-
Inner Gloves: Remove the inner pair of gloves.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill and Disposal Plan:
-
Spills: In the event of a small spill, and if you are trained to do so, contain the spill with absorbent material while wearing appropriate PPE. For large spills, evacuate the area and contact your institution's emergency response team.
-
Waste Disposal: All disposable PPE and materials contaminated with this compound should be treated as hazardous waste. Place these materials in a designated, sealed, and clearly labeled hazardous waste container. Dispose of the waste according to your institution's environmental health and safety guidelines.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
